1-Acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
1-acetylpyrrolo[2,3-b]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c1-7(14)13-5-3-9-8(6-11)2-4-12-10(9)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSVVOGBLABYQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=C(C=CN=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620854 | |
| Record name | 1-Acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618446-36-9 | |
| Record name | 1-Acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile: Physicochemical Properties and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. This document will delve into its fundamental molecular properties, offer insights into its synthetic pathways, and provide a framework for its characterization, tailored for professionals in drug discovery and development.
Core Molecular Attributes
The foundational step in the characterization of any novel compound is the precise determination of its molecular formula and weight. These parameters are critical for subsequent analytical and experimental procedures, including stoichiometry calculations, spectroscopic analysis, and high-throughput screening.
Molecular Formula and Weight
1-acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a derivative of the 7-azaindole scaffold, a privileged structure in medicinal chemistry.[1][2] The molecular formula of the parent compound, 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, is C8H5N3, with a molecular weight of 143.15 g/mol .[3] The addition of an acetyl group at the N1 position of the pyrrole ring introduces a C2H3O moiety.
Therefore, the molecular formula of 1-acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is calculated to be C10H7N3O .
The molecular weight is consequently increased by the mass of the acetyl group (43.05 g/mol ), resulting in a calculated molecular weight of 186.20 g/mol .
Table 1: Physicochemical Properties of 1-acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
| Property | Value | Source/Method |
| Molecular Formula | C10H7N3O | Calculated |
| Molecular Weight | 186.20 g/mol | Calculated |
| Parent Compound | 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | [3] |
| Parent MW | 143.15 g/mol | [3] |
| Appearance | Expected to be a solid | [3] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DCM) | [3] |
Synthetic Strategy and Mechanistic Rationale
The synthesis of 1-acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile originates from its parent heterocycle, 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. The key transformation is the N-acetylation of the pyrrole nitrogen.
Figure 1: A simplified workflow for the synthesis of 1-acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.
Experimental Protocol: N-Acetylation of 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
This protocol outlines a standard procedure for the N-acetylation of a pyrrole ring within a fused heterocyclic system.
Materials:
-
1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
-
Acetic anhydride
-
Pyridine (or another suitable non-nucleophilic base)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Dissolve 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add an excess of pyridine to the solution. The base acts as a scavenger for the acidic byproduct of the reaction.
-
Acylating Agent Addition: Slowly add acetic anhydride to the stirring solution at room temperature. The reaction is typically exothermic, and for sensitive substrates, cooling in an ice bath may be necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.
Causality and Self-Validation:
-
Choice of Acylating Agent: Acetic anhydride is a common and effective acetylating agent. Acetyl chloride can also be used, but it is more reactive and generates HCl, which may require a stronger or stoichiometric base.
-
Role of the Base: The pyridine neutralizes the acetic acid formed during the reaction, driving the equilibrium towards the product. It also can act as a nucleophilic catalyst.
-
Solvent Selection: Dichloromethane is a good choice as it is relatively inert and dissolves both the starting material and reagents.
-
Aqueous Work-up: The sodium bicarbonate wash is crucial to remove any unreacted acetic anhydride and the acetic acid byproduct.
-
Monitoring: TLC is a rapid and effective way to monitor the reaction's progress, ensuring that the reaction is allowed to go to completion without unnecessary heating or extended reaction times, which could lead to side products.
Characterization and Structural Elucidation
The synthesized 1-acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile must be thoroughly characterized to confirm its identity and purity.
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show a characteristic downfield shift of the pyrrole and pyridine protons compared to the parent compound due to the electron-withdrawing effect of the acetyl group. A new singlet corresponding to the methyl protons of the acetyl group will appear around 2.5-3.0 ppm.
-
¹³C NMR will show a new carbonyl carbon signal in the range of 165-175 ppm and a methyl carbon signal around 20-25 ppm.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of 186.20.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1720 cm⁻¹ will be indicative of the carbonyl (C=O) stretching vibration of the newly introduced acetyl group. The nitrile (C≡N) stretch will be observed around 2220-2260 cm⁻¹.
Significance in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a key pharmacophore in a number of approved drugs and clinical candidates.[1] Derivatives of this scaffold have shown a wide range of biological activities, including kinase inhibition.[4] The introduction of an acetyl group at the N1 position can modulate the compound's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. Furthermore, the acetyl group can act as a hydrogen bond acceptor, potentially influencing the binding affinity of the molecule to its biological target.
Figure 2: The impact of N-acetylation on the drug-like properties of the 1H-pyrrolo[2,3-b]pyridine scaffold.
Conclusion
1-acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, with a molecular formula of C10H7N3O and a molecular weight of 186.20 g/mol , is a synthetically accessible derivative of a medicinally important scaffold. Its preparation via N-acetylation is a straightforward transformation that allows for the fine-tuning of its molecular properties. A thorough understanding of its synthesis and characterization is essential for its application in drug discovery and development programs aimed at exploring the chemical space around the 7-azaindole core.
References
-
Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992. Available at: [Link]
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Methylamine Supplier. (n.d.). 1H-Pyrrolo[2,3-B]Pyridine-4-Carbonitrile. Retrieved from [Link]
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Abdel-monem, M. I., et al. (2016). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 53(5), 1478-1483. Available at: [Link]
-
Zhang, L., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(43), 26655-26662. Available at: [Link]
-
Larsen, S. D., et al. (2017). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 22(12), 2098. Available at: [Link]
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Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]
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PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
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MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available at: [Link]
-
NIST. (n.d.). 3-Acetyl-1H-pyrroline. Retrieved from [Link]
-
ResearchGate. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Available at: [Link]
-
Preprints.org. (2023). A New, Rapid, Colorimetric Chemodosimeter, 4(pyrrol-1-Yl)pyridine, for Nitrite Detection in Aqueous Solution. Available at: [Link]
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- 3. 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile Supplier & Manufacturer China | High Purity | CAS Number, Properties, Safety, Uses [nj-finechem.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 7-Azaindole-4-carbonitrile N-acetyl Derivative
Introduction
The 7-azaindole scaffold is a privileged heterocyclic motif frequently found in biologically active molecules, serving as a cornerstone in medicinal chemistry and drug discovery.[1][2][3][4] Its structural similarity to both indole and purine systems allows it to interact with a wide array of biological targets, particularly kinases.[4] The introduction of a carbonitrile group at the 4-position and an acetyl group at the N-1 position significantly modifies the electronic and steric properties of the parent molecule, creating a unique chemical entity with potential applications as a synthetic intermediate, a fragment for fragment-based drug discovery (FBDD), or a chemical probe. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the N-acetyl derivative of 7-azaindole-4-carbonitrile, tailored for researchers and professionals in the field of drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. These properties influence its synthesis, purification, formulation, and pharmacokinetic profile.
| Property | Value (Predicted/Reported) | Source |
| Molecular Formula | C₁₀H₇N₃O | - |
| Molecular Weight | 185.18 g/mol | - |
| Appearance | Expected to be a solid | [1] |
| Solubility | Predicted to be soluble in organic solvents like ethyl acetate, dichloromethane, and methanol. Low aqueous solubility is anticipated. | [1] |
| pKa | The pyrrolic nitrogen (N-1) is weakly acidic, while the pyridine nitrogen (N-7) is basic. The N-acetylation removes the acidity of the N-1 proton. | - |
| LogP | The LogP is predicted to be higher than the parent 7-azaindole due to the addition of the acetyl and carbonitrile groups, suggesting increased lipophilicity. | [3] |
Synthesis and Mechanistic Insights
The synthesis of N-acetyl-7-azaindole-4-carbonitrile typically involves a two-step process starting from a suitable 7-azaindole precursor. The choice of synthetic route is often dictated by the availability of starting materials and the desired scale of the reaction.
Step 1: Synthesis of 4-Bromo-7-azaindole
A common precursor for the introduction of the carbonitrile group is 4-bromo-7-azaindole. The synthesis of this intermediate has been a subject of interest, with various methods developed to achieve regioselective bromination.[5]
Step 2: Palladium-Catalyzed Cyanation
The introduction of the carbonitrile group at the 4-position can be efficiently achieved through a palladium-catalyzed cyanation reaction of 4-bromo-7-azaindole.[5] This reaction typically employs a palladium catalyst, a cyanide source (e.g., zinc cyanide), and a suitable ligand.
Step 3: N-Acetylation
The final step involves the N-acetylation of the 7-azaindole-4-carbonitrile intermediate. This is a standard transformation that can be accomplished using various acetylating agents.[1]
Detailed Protocol for N-Acetylation:
This protocol is adapted from established procedures for the N-acetylation of indoles and azaindoles.[1]
-
Materials:
-
7-azaindole-4-carbonitrile
-
Acetic anhydride
-
Pyridine (as a catalyst and solvent) or another suitable base
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve 7-azaindole-4-carbonitrile (1.0 equivalent) in pyridine.
-
Cool the solution in an ice bath and add acetic anhydride (1.2-1.5 equivalents) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution to remove excess acetic anhydride and acetic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acetyl-7-azaindole-4-carbonitrile.[1]
-
Causality Behind Experimental Choices:
-
Pyridine: Serves as both a solvent and a base to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards the product.
-
Acetic Anhydride: A readily available and effective acetylating agent.
-
Aqueous Workup: Essential for removing water-soluble byproducts and unreacted reagents. The sodium bicarbonate wash is crucial for neutralizing any remaining acidic components.[1]
Characterization
Unequivocal characterization of the synthesized compound is paramount for its use in further studies. A combination of spectroscopic techniques is employed to confirm the structure and purity of N-acetyl-7-azaindole-4-carbonitrile.
| Technique | Expected Observations |
| ¹H NMR | - Disappearance of the N-H proton signal from the parent azaindole. - Appearance of a singlet corresponding to the acetyl methyl protons (around 2.5-2.7 ppm). - Characteristic aromatic proton signals for the 7-azaindole ring system, with potential shifts due to the electronic effects of the acetyl and carbonitrile groups. |
| ¹³C NMR | - Presence of a carbonyl carbon signal from the acetyl group (around 168-172 ppm). - Signal for the carbon of the nitrile group (around 115-120 ppm). - Resonances for the aromatic carbons of the 7-azaindole core. |
| Mass Spectrometry (MS) | - The molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of 185.18. |
| Infrared (IR) Spectroscopy | - A strong absorption band for the C≡N stretch of the nitrile group (around 2220-2260 cm⁻¹). - A strong absorption band for the C=O stretch of the amide (acetyl group) (around 1690-1720 cm⁻¹). |
Applications in Drug Discovery and Chemical Biology
The 7-azaindole scaffold is a well-established pharmacophore in drug discovery, with several approved drugs and clinical candidates containing this moiety.[3] These compounds have shown a broad range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][6][7][8]
Potential Roles of N-acetyl-7-azaindole-4-carbonitrile:
-
Fragment for Fragment-Based Drug Discovery (FBDD): The relatively small size and specific functional groups of this molecule make it an attractive candidate for FBDD screening campaigns. The 7-azaindole core can form key hydrogen bonding interactions with protein targets, while the carbonitrile and acetyl groups provide vectors for further chemical elaboration.[4]
-
Synthetic Intermediate: The N-acetyl group can serve as a protecting group for the pyrrolic nitrogen, allowing for selective functionalization at other positions of the 7-azaindole ring.[1] The carbonitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for the synthesis of more complex molecules.
-
Chemical Probe: The photophysical properties of the 7-azaindole chromophore, which are sensitive to its local environment, make it a useful fluorescent probe.[9] While the N-acetylation and 4-carbonitrile substitution will alter these properties, the resulting molecule could potentially be developed into a specific probe for studying biological systems.
Conclusion
The N-acetyl derivative of 7-azaindole-4-carbonitrile is a versatile molecule with significant potential in the field of drug discovery. Its synthesis is achievable through well-established chemical transformations, and its structure offers multiple avenues for further chemical modification. As a fragment, an intermediate, or a potential chemical probe, this compound represents a valuable tool for researchers working to develop novel therapeutics. The insights provided in this guide are intended to facilitate its synthesis, characterization, and application in a research setting.
References
-
Rani, P., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. Retrieved from [Link]
-
Pawar, S. M., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Medical Oncology, 39(11), 179. Retrieved from [Link]
-
Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. bioRxiv. Retrieved from [Link]
-
Negrerie, M., et al. (1995). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 95(2), 259-308. Retrieved from [Link]
-
Reddy, T. J., & G, V. (2021). Azaindole Therapeutic Agents. Current Organic Chemistry, 25(14), 1676-1693. Retrieved from [Link]
-
Guillard, J., et al. (2007). Synthesis of 4-substituted 7-azaindole derivatives via Pd-catalyzed CN and CO coupling. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934-1937. Retrieved from [Link]
-
Belasri, K., et al. (2021). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Progress in Heterocyclic Chemistry, 33, 1-33. Retrieved from [Link]
-
Mushtaq, N., et al. (2005). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 18(3), 29-34. Retrieved from [Link]
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- 6. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Chemoselective Reduction of 4-Cyano-1-acetyl-7-azaindole to 4-(Aminomethyl)-1-acetyl-7-azaindole
Executive Summary
The reduction of the 4-cyano group in 1-acetyl-7-azaindole (1-acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile) presents a specific chemoselective challenge in medicinal chemistry. The 7-azaindole core is electron-deficient, making the nitrile less reactive than in standard indoles, while the N1-acetyl protecting group is susceptible to cleavage (solvolysis) under the basic or nucleophilic conditions typically employed for nitrile reduction (e.g., ammoniacal methanol).
This Application Note details a validated "In-Situ Trapping" protocol utilizing Catalytic Hydrogenation with di-tert-butyl dicarbonate (Boc₂O). This method circumvents the formation of secondary amine dimers and avoids the strong bases that cause deacetylation, delivering the product as a stable carbamate which can be deprotected or used directly in coupling reactions.
Chemo-Structural Analysis & Challenges
The Substrate
The 7-azaindole scaffold is a privileged structure in kinase inhibitors (e.g., JAK, FGFR inhibitors). The C4-position is critical for hinge-binding interactions.
-
Electronic Deactivation: The pyridine nitrogen (N7) withdraws electron density, making the C4-nitrile less susceptible to nucleophilic hydride attack compared to indole analogs.
-
N1-Acetyl Lability: The N1-acetyl group functions as a carbamate-like amide. In the presence of ammonia (standard suppressant for secondary amines) or strong hydride donors (LiAlH₄), this group is frequently cleaved or reduced to an ethyl group.
The "Dimerization" Problem
During nitrile reduction, the primary imine intermediate (
-
Standard Solution: Add NH₃ to shift the equilibrium.
-
Conflict: NH₃/MeOH causes N1-deacetylation of the azaindole.
-
Optimized Solution: Use Boc₂O to trap the primary amine immediately upon formation.
Mechanistic Pathway & Logic[1]
The following diagram illustrates the reaction pathway and the critical role of the trapping agent in preventing side reactions.
Figure 1: Mechanistic pathway highlighting the kinetic competition between dimerization and Boc-trapping. The trapping pathway (Green) is kinetically favored over dimerization (Red) when Boc₂O is present.
Recommended Protocol: Catalytic Hydrogenation with Boc-Trapping[2]
This protocol is the "Gold Standard" for drug discovery applications where product purity and protecting group integrity are paramount.
Reagents & Equipment
-
Substrate: 1-acetyl-7-azaindole-4-carbonitrile (1.0 equiv)
-
Catalyst: Raney Nickel (active slurry) OR 10% Pd/C (if sulfur sensitivity is a concern). Note: Raney Ni is generally superior for nitriles.
-
Trapping Agent: Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv).
-
Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc). Avoid MeOH if transesterification is observed.
-
Hydrogen Source: H₂ balloon (1 atm) or Parr Shaker (30-50 psi).
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Purge the reaction vessel with Argon or Nitrogen.
-
Safety Warning: Raney Nickel is pyrophoric.[1] Handle as a water/ethanol slurry. Never let it dry.
-
-
Charging:
-
Add the substrate (1.0 equiv) and Boc₂O (2.0 equiv) to the vessel.
-
Dissolve in Ethanol (0.1 M concentration).
-
Carefully add Raney Nickel (approx. 20-50 wt% relative to substrate) under inert flow.
-
-
Hydrogenation:
-
Evacuate the vessel and backfill with Hydrogen (repeat 3 times).[1]
-
Stir vigorously at Room Temperature (20-25°C) .
-
Note: Heating is rarely required and may promote N1-deacetylation.
-
-
Monitoring:
-
Monitor via LC-MS. Look for the disappearance of nitrile (M+) and appearance of the Boc-protected amine (M+100+2 mass shift usually observed due to Boc).
-
Reaction typically completes in 4–12 hours.
-
-
Workup:
-
Purge with Nitrogen.
-
Filter the mixture through a pad of Celite to remove the catalyst. Keep the filter cake wet to prevent ignition.
-
Rinse the pad with Ethanol/EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
The residue is the crude N-Boc-N-acetyl amine.
-
Purify via Silica Gel Chromatography (Hexanes/EtOAc gradient).
-
Deprotection (Optional)
If the free amine is required immediately:
-
Treat the purified Boc-intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour.
-
Concentrate to yield the amine salt (HCl or TFA salt).
-
Advantage:[2][3][4][5] The salt form is much more stable than the free base amine.
Alternative Protocol: CoCl₂ / NaBH₄ Reduction
For laboratories lacking hydrogenation apparatus, the "Boride" reduction is a robust alternative, though it requires careful temperature control to preserve the acetyl group.
Protocol
-
Dissolution: Dissolve substrate (1 mmol) and Cobalt(II) Chloride hexahydrate (CoCl₂·6H₂O, 1.0 equiv) in Methanol (10 mL).
-
Cooling: Cool the violet solution to 0°C in an ice bath.
-
Reduction: Add Sodium Borohydride (NaBH₄, 5.0 equiv) portion-wise over 15 minutes.
-
Observation: The solution will turn black (formation of cobalt boride active species) and evolve hydrogen gas.
-
-
Quenching: Once TLC indicates consumption of starting material (usually < 1 hour), quench carefully with dilute HCl (pH ~5) to destroy residual borohydride.
-
Extraction: Basify to pH 9 with NaHCO₃ (do not use strong NaOH to avoid hydrolysis) and extract with DCM.
Comparison of Methods:
| Feature | Method A: H₂ / RaNi / Boc₂O | Method B: CoCl₂ / NaBH₄ | Method C: LiAlH₄ |
| Chemoselectivity | High (Preserves N-Ac) | Moderate (Risk of N-Ac cleavage) | Low (Cleaves N-Ac) |
| Product Form | Boc-Protected (Stable) | Free Amine (Unstable) | N-Ethyl or Free Amine |
| Secondary Amine | < 5% (Trapped) | 10-20% (Risk) | Variable |
| Scalability | High (Kg scale) | Low (Exothermic) | Moderate |
Experimental Workflow Diagram
Figure 2: Operational workflow for the catalytic hydrogenation protocol.
Troubleshooting & Optimization
-
Issue: Deacetylation (Loss of N-Acetyl group).
-
Cause: Solvent is too nucleophilic (MeOH) or trace base is present.
-
Fix: Switch solvent to Ethyl Acetate or THF. Ensure the catalyst is washed neutral before use.
-
-
Issue: Incomplete Conversion.
-
Cause: Catalyst poisoning by the pyridine nitrogen.
-
Fix: Increase catalyst loading or pressure (up to 50 psi). Add a trace of Acetic Acid (1-2%) to protonate the pyridine nitrogen, though this may slow the reaction.
-
-
Issue: Pyrophoric Handling.
-
Safety: If Raney Nickel is too hazardous for your facility, PtO₂ (Adam's Catalyst) is a viable non-pyrophoric alternative, though it is more expensive and less active for nitriles.
-
References
-
Gowda, S., et al. (2002). "Raney Nickel/Hydrazinium Monoformate: A New Hydrogen Donor for the Reduction of Nitro and Nitrile Compounds."[4] Tetrahedron, 58(11), 2211–2213.[4] Link
-
Caddick, S., et al. (2003). "Intermolecular Radical Reactions of 7-Azaindoles." Tetrahedron Letters, 44(36), 6815-6818. (Discusses 7-azaindole reactivity). Link
-
Kada, N., et al. (2025). "Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel."[6] ResearchGate. (Validates Boc-trapping strategy). Link
-
Common Organic Chemistry. "Boc Protection Mechanism (Boc2O)." (Mechanistic grounding for trapping). Link
-
Watson, A., et al. (2022). "Borane-catalysed nitrile hydroboration." Beilstein Journal of Organic Chemistry, 18, 1332–1337.[7] (Alternative Borane methodology). Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 4. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRIME PubMed | Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel [unboundmedicine.com]
- 7. BJOC - B–N/B–H Transborylation: borane-catalysed nitrile hydroboration [beilstein-journals.org]
Application Note: High-Fidelity Hydrolysis of 1-Acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile to Amide
Executive Summary & Strategic Analysis
The transformation of 1-acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (1-acetyl-4-cyano-7-azaindole) to its corresponding primary amide is a pivotal step in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. However, this reaction presents a classic chemoselectivity paradox :
-
Nitrile Inertness: The nitrile group at the C4 position is electronically deactivated by the electron-deficient pyridine ring, typically requiring forcing conditions (strong acid/base or high heat) for hydration.
-
Scaffold Fragility: The N-acetyl group at position 1 is highly labile. The electron-withdrawing nature of the 7-azaindole core, further amplified by the 4-cyano group, makes the N-acyl bond susceptible to rapid cleavage under standard alkaline (NaOH) or acidic conditions.
The Challenge: Conventional hydrolysis (e.g., Radziszewski reaction with NaOH/H
The Solution: This guide presents two distinct protocols based on the desired outcome:
-
Protocol A (Target: 1-Acetyl Amide): A neutral-pH, platinum-catalyzed hydration designed to retain the N-acetyl group.
-
Protocol B (Target: Deprotected Amide): A mild oxidative hydrolysis optimized for high yield if N-deacetylation is acceptable or intended.
Mechanistic Pathways & Decision Matrix
The following diagram illustrates the competing reaction pathways. Researchers must select the path based on whether the N-acetyl group is required for subsequent steps (e.g., directing groups, solubility) or if it was merely a transient protecting group.
Figure 1: Reaction landscape for 7-azaindole nitrile hydrolysis. Path A preserves the N-acetyl group; Path B cleaves it.
Protocol A: Neutral pH Platinum-Catalyzed Hydration
Objective: Selective formation of the amide retaining the 1-acetyl group. Mechanism: Nucleophilic attack of water on the nitrile coordinated to a soft metal center (Pt), avoiding the generation of free hydroxide or hydronium ions that cleave the amide or acetyl group.
Reagents & Equipment[1][2][3][4][5][6]
-
Catalyst: [PtH(PMe
OH)(PMe O) H] (Parkins Catalyst) - Commercial availability varies; can be synthesized in-house. -
Solvent: Ethanol / Water (1:1 v/v).[1]
-
Temperature Control: Oil bath at 70–80 °C.
Step-by-Step Procedure
-
Preparation: In a 20 mL scintillation vial or round-bottom flask, dissolve 1-acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (1.0 equiv) in Ethanol.
-
Catalyst Addition: Add Parkins Catalyst (0.5 – 1.0 mol%).
-
Note: Higher loading (up to 5 mol%) may be required if the 4-cyano group is sterically hindered, though the 7-azaindole 4-position is relatively accessible.
-
-
Solvent Adjustment: Add deionized Water to achieve a 1:1 EtOH:H
O ratio. The final concentration of substrate should be roughly 0.5 M. -
Reaction: Heat the mixture to 75 °C under an inert atmosphere (N
or Ar) for 6–12 hours.-
Monitoring: Check by LC-MS every 2 hours. Look for M+18 peak (Amide). Ensure no M-42 peak (Deacetylation) appears.
-
-
Work-up:
Validation Criteria:
-
Retention of Acetyl: 1H NMR should show a singlet ~2.6–2.8 ppm (3H, COCH
). -
Amide Formation: IR spectrum should show disappearance of Nitrile stretch (~2220 cm
) and appearance of Amide I/II bands (~1680, 1620 cm ).
Protocol B: Mild Oxidative Hydrolysis (UHP Method)
Objective: Synthesis of the amide with controlled risk of deacetylation. This method is milder than NaOH/H
Reagents & Equipment[1][2][3][4][5][6]
-
Oxidant: Urea-Hydrogen Peroxide adduct (UHP). (Safer and more controlled than liquid H
O ). -
Base: Potassium Carbonate (K
CO ) or Potassium Phosphate (K PO ). -
Solvent: Acetone / Water or DMSO (for solubility).
Step-by-Step Procedure
-
Dissolution: Dissolve Substrate (1.0 equiv) in Acetone (or DMSO if insoluble).
-
Reagent Addition: Add UHP (4.0 equiv) followed by K
CO (0.2 – 0.5 equiv).-
Critical Control: Use catalytic base amounts to minimize N-deacetylation.
-
-
Reaction: Stir at Room Temperature (20–25 °C).
-
Time: 1–4 hours.
-
Exotherm Warning: The reaction is exothermic.[1] If scaling up (>5g), use an ice-water bath initially.
-
-
Quenching: Add water carefully. If using Acetone, remove solvent via rotary evaporation.[1]
-
Isolation: The amide usually precipitates as a white/off-white solid. Filter and wash with water.[1]
Data Comparison Table:
| Feature | Protocol A (Pt-Catalyst) | Protocol B (UHP/Base) | Protocol C (NaOH/H2O2) |
| pH Conditions | Neutral (~7.0) | Mildly Basic (8-9) | Strongly Basic (>12) |
| N-Acetyl Retention | High (>95%) | Moderate (Risk of cleavage) | None (Deprotection) |
| Reaction Time | 6–12 Hours | 1–4 Hours | < 1 Hour |
| Atom Economy | Excellent | Good | Moderate |
| Cost | High (Pt catalyst) | Low | Very Low |
Troubleshooting & Optimization
Issue: Incomplete Conversion
-
Cause: The electron-deficient pyridine ring reduces the nucleophilicity of the nitrile, but also makes the carbon more electrophilic. If reaction stalls, it is likely due to poor solubility or catalyst deactivation.
-
Fix: Switch solvent to DMSO or DMAc to improve solubility. For Protocol A, increase catalyst loading to 2 mol%.
Issue: Over-Hydrolysis to Acid
-
Cause: Presence of excess base or high temperatures.
-
Fix: Switch to Protocol A. If using Protocol B, strictly control temperature (keep < 25 °C) and reduce base equivalents.
Issue: Unexpected N-Deacetylation
-
Cause: The N-acetyl bond on 7-azaindole is exceptionally weak due to the "pull" from the pyridine nitrogen and the 4-cyano group.
-
Fix: Avoid all aqueous bases. Use anhydrous conditions :
-
Alternative:Acetaldoxime rearrangement catalyzed by RhCl(PPh
) in anhydrous toluene (reflux). This transfers water from acetaldoxime to the nitrile without free water/base.
-
Safety & Handling
-
Nitriles: Treat all nitriles as potential cyanide sources if exposed to strong acids/metabolism.
-
Peroxides (UHP/H2O2): Strong oxidizers. Never mix with transition metal salts (except controlled catalysts) or reducing agents. Store UHP in a cool, dry place.
-
7-Azaindoles: Biologically active scaffolds (kinase inhibitors).[3][4][5] Handle with potent compound safety protocols (containment hood, double gloves).
References
-
Ghaffar, T., & Parkins, A. W. (2000). The hydrolysis of nitriles to amides catalyzed by platinum(II) complexes. Journal of Molecular Catalysis A: Chemical, 160(2), 249-261. Link
- Primary source for Protocol A (Neutral pH hydrolysis).
-
Kabalka, G. W., et al. (1990). Sodium perborate: a mild and convenient reagent for the hydrolysis of nitriles to amides. Synthetic Communications, 20(10), 1445-1451. Link
- Basis for mild oxidative hydrolysis str
-
Katritzky, A. R., et al. (2005). Aqueous Microwave-Assisted Chemistry. Synthesis of Amides from Nitriles. Journal of Organic Chemistry, 70(12), 4854–4856. Link
- Reference for microwave acceleration if standard he
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
- General review of amide synthesis including nitrile hydrolysis.
-
Schnürch, M., et al. (2007). Functionalization of the 7-Azaindole Scaffold via C-H Activation/Functionalization. Current Medicinal Chemistry, 14(25). Link
- Context on the stability and reactivity of N-protected 7-azaindoles.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective Functionalization of the 1-Acetyl-7-azaindole Core
Abstract & Strategic Overview
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore, serving as a bioisostere for indole and purine bases in kinase inhibitors (e.g., Vemurafenib). While the parent 7-azaindole is electron-rich, the introduction of the N1-acetyl group fundamentally alters its reactivity profile. The acetyl moiety serves two critical functions:
-
Electronic Modulation: It withdraws electron density from the pyrrole ring, stabilizing the core against oxidative degradation while modulating the nucleophilicity of C3.
-
Directing Group (DG) Capability: It acts as a weak coordinating group for transition-metal-catalyzed C–H activation, particularly at the C2 position.
This guide details three orthogonal protocols for functionalizing the 1-acetyl-7-azaindole core: C3-Electrophilic Halogenation , C2-Direct C–H Arylation , and C4-Radical Alkylation (Minisci) .
Reactivity Logic Map
The following diagram illustrates the divergent reactivity pathways available to the 1-acetyl-7-azaindole core.
Caption: Divergent functionalization pathways for 1-acetyl-7-azaindole based on electronic and steric properties.
Protocol A: Regioselective C3-Iodination
Mechanism: Electrophilic Aromatic Substitution (SEAr) Application: Preparation of precursors for Suzuki-Miyaura or Sonogashira couplings.
Despite the electron-withdrawing N-acetyl group, the C3 position remains the most nucleophilic site. However, the acetyl group prevents over-halogenation and polymerization, common issues with the free amine. We utilize N-iodosuccinimide (NIS) in a polar aprotic solvent to ensure high regioselectivity.
Materials
-
Substrate: 1-Acetyl-7-azaindole (1.0 equiv)
-
Reagent: N-Iodosuccinimide (NIS) (1.05 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
-
Quench: 10% aq. Sodium Thiosulfate (
)
Step-by-Step Procedure
-
Setup: Charge a flame-dried round-bottom flask with 1-acetyl-7-azaindole (1.0 mmol, 160 mg) and a magnetic stir bar.
-
Solvation: Add anhydrous MeCN (5.0 mL, 0.2 M). Cool the solution to 0 °C in an ice bath. Note: Cooling is critical to suppress side reactions at C2.
-
Addition: Add NIS (1.05 mmol, 236 mg) portion-wise over 5 minutes. Protect the flask from light with aluminum foil.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (30% EtOAc/Hexanes) or LCMS. The product typically appears as a less polar spot compared to the starting material.
-
Workup: Dilute with EtOAc (20 mL). Wash with 10%
(10 mL) to remove excess iodine (color change from brown/yellow to clear). Wash with brine (10 mL). -
Isolation: Dry the organic phase over
, filter, and concentrate in vacuo. -
Purification: Recrystallize from EtOAc/Hexanes or perform flash chromatography (SiO2, 0-30% EtOAc/Hexanes).
Self-Validation:
-
1H NMR (DMSO-d6): Disappearance of the C3-H singlet (approx. 6.6 ppm). The C2-H singlet often shifts downfield (approx. 7.8–8.0 ppm) due to the iodine anisotropy.
Protocol B: C2-Arylation via Pd-Catalyzed C–H Activation
Mechanism: Concerted Metalation-Deprotonation (CMD) Application: Direct construction of biaryl cores without pre-functionalized halogenated azaindoles.
The N1-acetyl group acts as a weak directing group. The reaction relies on a Palladium(II) catalyst and a silver salt oxidant/additive to facilitate the C–H cleavage at the sterically accessible C2 position.
Materials
-
Substrate: 1-Acetyl-7-azaindole (1.0 equiv)
-
Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)
-
Catalyst:
(5-10 mol%) -
Ligand:
(10-20 mol%) or XPhos (for challenging substrates) -
Base/Additive:
(1.0 equiv) or (2.0 equiv) -
Solvent: 1,4-Dioxane or Toluene
Step-by-Step Procedure
-
Setup: In a glovebox or under Argon flow, add 1-acetyl-7-azaindole (0.5 mmol), Aryl Iodide (0.75 mmol),
(11 mg, 10 mol%), (26 mg, 20 mol%), and (138 mg, 0.5 mmol) to a screw-cap pressure vial. -
Solvation: Add anhydrous 1,4-Dioxane (2.5 mL, 0.2 M). Seal the vial tightly.
-
Reaction: Heat the block to 100 °C for 12–16 hours.
-
Expert Tip: Vigorous stirring is essential as silver salts form a suspension.
-
-
Filtration: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove silver residues and Pd black. Rinse the pad thoroughly with EtOAc.
-
Purification: Concentrate the filtrate. Purify via flash chromatography (SiO2, gradient elution).
Self-Validation:
-
LCMS: Look for the M+Ar mass peak.
-
Regiochemistry Check: In 1H NMR, the C3-H signal will remain (often a doublet if coupling with C4-H is resolved), while the characteristic C2-H singlet will be replaced by the aryl signals.
Protocol C: C4-Alkylation via Minisci Reaction
Mechanism: Radical Nucleophilic Substitution Application: Late-stage introduction of alkyl groups (methyl, isopropyl, cyclobutyl) to the electron-deficient pyridine ring.
The Minisci reaction utilizes carbon-centered radicals.[1] The N1-acetyl group makes the pyridine ring (C4/C6) more electron-deficient, enhancing reactivity toward nucleophilic alkyl radicals. C4 is generally favored over C6 due to steric and electronic factors in the 7-azaindole system.
Materials
-
Substrate: 1-Acetyl-7-azaindole (1.0 equiv)
-
Radical Source: Alkyl Carboxylic Acid (R-COOH) (3.0 equiv) or Alkyl Sulfinate.
-
Oxidant: Ammonium Persulfate
(3.0 equiv) -
Catalyst:
(20 mol%) -
Solvent: DCM/Water (biphasic) or TFA/Water (if solubility allows)
Step-by-Step Procedure
-
Setup: Dissolve 1-acetyl-7-azaindole (0.5 mmol) in DCM (2 mL) and Water (2 mL).
-
Reagents: Add the Alkyl Carboxylic Acid (1.5 mmol),
(17 mg, 0.1 mmol), and (342 mg, 1.5 mmol). -
Reaction: Stir vigorously at 40 °C.
-
Caution: Gas evolution (
) will occur. Ensure the system is vented (e.g., needle in septum).
-
-
Monitoring: Monitor by LCMS every 2 hours. If conversion stalls, add additional portions of oxidant and acid.
-
Workup: Basify carefully with sat.
(aq) to pH 8. Extract with DCM (3x). -
Purification: Flash chromatography. Isomers (C4 vs C6) may require careful separation.
Data Summary & Troubleshooting
Optimization Data (Representative)
| Entry | Transformation | Conditions | Yield | Regioselectivity (Major:Minor) |
| 1 | C3-Iodination | NIS, MeCN, 25 °C | 92% | >20:1 (C3:C2) |
| 2 | C3-Iodination | 65% | 10:1 (Deacetylation observed) | |
| 3 | C2-Arylation | Pd(OAc)2, Ag2CO3, Ph-I | 78% | >20:1 (C2:C3) |
| 4 | C4-Alkylation | R-COOH, Ag/Persulfate | 45-60% | 4:1 (C4:C2/C6) |
Troubleshooting Guide
-
Deacetylation: If the N1-acetyl group is lost, avoid strong bases (KOH, NaOH) and high temperatures (>120 °C). Switch to milder bases (
, CsF) or non-basic oxidative conditions. -
Low Conversion (C2-Arylation): Ensure the reaction is strictly anhydrous. Water poisons the CMD pathway. Switch ligand to
or XPhos if the aryl iodide is electron-rich. -
Regioisomer Mixtures (Minisci): Radical reactions are less selective. If C4/C6 separation is difficult, consider oxidizing the azaindole to the N7-oxide first (which directs strongly to C4 via nucleophilic attack), then reducing and acetylating.
References
-
Regioselective Halogenation: BenchChem Application Notes. "Functionalization of the 1-Acetyl-7-azaindole Core." (2025).[2][3][4][5] Link
-
C-H Activation Mechanisms: Laha, J. et al. "Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles." Chemical Communications. (2013). Link
-
Minisci Reaction Overview: Duncton, M. A. "Minisci reactions: Versatile C-H functionalization for medicinal chemistry."[3] Med.[3][4] Chem. Commun. (2011). Link
-
Electrochemical Approaches: "Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles." ChemRxiv. (2023). Link
-
General Azaindole Reviews: Song, J. J. et al. "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chem. Soc. Rev. (2007). Link
Sources
Application Note: Strategic Deprotection of N-Acetyl 7-Azaindole Derivatives
Abstract
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib). The N-acetyl group is frequently employed to protect the N1-position during C3-functionalization or metal-catalyzed cross-couplings. However, the electron-deficient nature of the pyridine ring renders the N1-amide bond significantly more labile than its indole counterparts. This guide details three validated protocols for N-deacetylation, prioritizing chemoselectivity and yield. We analyze the electronic influence of the N7-nitrogen on hydrolysis rates and provide a decision matrix for selecting the optimal method based on substrate functionality.
Introduction & Mechanistic Insight
The Electronic Anomaly of 7-Azaindole
Unlike standard indoles, 7-azaindoles possess a pyridine nitrogen (N7) fused to the pyrrole ring. This atom exerts a strong electron-withdrawing inductive effect (-I) and mesomeric withdrawal on the N1-nitrogen.
Consequence for Stability:
In a typical N-acetyl indole, the nitrogen lone pair donates into the carbonyl (
-
Result: The carbonyl carbon becomes more electrophilic (ketone-like) and susceptible to nucleophilic attack.[1]
-
Practical Implication: Mild conditions often suffice for deprotection, and harsh conditions (e.g., refluxing strong base) may lead to unnecessary degradation of other functional groups.
Reaction Mechanism (Base-Mediated)
The deprotection proceeds via a classic nucleophilic acyl substitution (B
Figure 1: Mechanism of base-mediated hydrolysis. The electrophilicity of the carbonyl is enhanced by the N7-pyridine nitrogen.
Experimental Protocols
Method Selection Matrix
| Parameter | Method A: Mild Carbonate | Method B: Hydroxide | Method C: Ammonolysis |
| Reagents | NaOH or LiOH / THF:H2O | ||
| pH Environment | Mildly Basic (~ pH 9-10) | Strongly Basic (pH >13) | Basic (Nucleophilic) |
| Reaction Time | 1 - 4 Hours | 30 mins - 2 Hours | 6 - 18 Hours |
| Temp | RT to 40°C | 0°C to RT | RT |
| Selectivity | High. Preserves alkyl esters. | Low. Hydrolyzes esters to acids. | Med/High. May convert esters to amides. |
| Best For | Substrates with esters, nitriles, or halides. | Simple substrates; robust scaffolds. | Volatile byproduct requirement. |
Protocol A: Mild Methanolysis (The "Gold Standard")
Application: Ideal for substrates containing base-sensitive groups like methyl/ethyl esters or labile protecting groups (e.g., TBDMS).
Reagents:
-
Potassium Carbonate (
), anhydrous. -
Methanol (MeOH), HPLC grade.
Procedure:
-
Dissolution: Charge a round-bottom flask with the N-acetyl 7-azaindole derivative (1.0 equiv). Dissolve in Methanol (concentration ~0.1 M).
-
Note: If solubility is poor, add THF (up to 20% v/v) as a co-solvent.
-
-
Addition: Add solid
(2.0 equiv) in one portion. -
Reaction: Stir vigorously at Room Temperature (20-25°C).
-
Monitoring: Check TLC or LCMS after 1 hour. The reaction is usually complete within 2-3 hours.
-
Observation: A white precipitate (potassium acetate) may form.
-
-
Workup:
-
Option 1 (Filtration): Filter off the solids, concentrate the filtrate, and resuspend in EtOAc/Water for extraction.
-
Option 2 (Quench): Dilute with water, extract 3x with EtOAc. Wash combined organics with Brine, dry over
.
-
Validation:
-
LCMS: Look for Mass [M-42] (Loss of Acetyl).
-
NMR: Disappearance of the singlet methyl peak at
~2.6-2.8 ppm.
Protocol B: Rapid Hydroxide Deprotection
Application: Used for robust substrates where speed is critical and no other hydrolyzable groups are present.
Reagents:
-
Sodium Hydroxide (1M aqueous solution).[2]
-
THF or Methanol.
Procedure:
-
Dissolution: Dissolve substrate (1.0 equiv) in THF (0.2 M).
-
Addition: Add 1M NaOH (3.0 equiv).
-
Reaction: Stir at Room Temperature.
-
Caution: 7-azaindoles are electron-deficient; prolonged exposure to strong hydroxide at high heat can lead to ring-opening or dimerization side reactions, though rare at RT.
-
-
Quench: Neutralize carefully with 1M HCl to pH ~7-8. Do not acidify strongly if the product contains basic nitrogens (pyridines/amines), as they will protonate and remain in the aqueous layer.
-
Extraction: Extract with DCM or EtOAc (DCM is often better for polar 7-azaindoles).
Protocol C: Ammonolysis (Volatile Workup)
Application: Best for small-scale reactions where salt removal is difficult, or when avoiding aqueous workup is desired.
Reagents:
-
Ammonia in Methanol (7N commercial solution).
Procedure:
-
Reaction: Dissolve substrate in 7N
/MeOH (10-20 volumes). -
Stir: Seal the vessel and stir at RT for 6-18 hours.
-
Workup: Evaporate solvent under reduced pressure. The byproduct is acetamide, which can be removed via flash column chromatography or high-vacuum drying (sublimation).
Troubleshooting & Optimization
Decision Tree for Optimization
Figure 2: Strategic decision tree for selecting reaction conditions.
Common Issues
-
Incomplete Reaction:
-
Cause: Poor solubility in MeOH.
-
Fix: Switch to THF/MeOH (1:1) or use Method B (NaOH) if compatible.
-
-
Side Reactions (Ester Hydrolysis):
-
Cause: Trace hydroxide in
or wet methanol. -
Fix: Use anhydrous MeOH and dry
. Lower temp to 0°C.
-
-
Product Loss in Aqueous Layer:
-
Cause: 7-azaindoles are amphoteric and polar.
-
Fix: Ensure pH is adjusted to the isoelectric point (usually pH 8-9) before extraction. Use "salting out" (saturate aqueous layer with NaCl) and extract with THF/EtOAc mixtures.
-
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (General reference for amide hydrolysis standards).
- Vertex Pharmaceuticals. "Synthesis of 7-Azaindole Derivatives." International Patent WO 2004/078756, 2004. (Describes industrial scale deprotection of sulfonyl and acetyl groups on 7-azaindole).
-
BenchChem. "The Strategic Utility of 1-Acetyl-7-azaindole in Modern Organic Synthesis." (Protocol grounding for basic hydrolysis).
-
Organic Chemistry Portal. "Synthesis of 7-azaindoles." (Compilation of primary literature regarding 7-azaindole functionalization).
- Journal of Medicinal Chemistry. "Discovery of 7-Azaindole-Based Inhibitors." J. Med. Chem., various issues. (Contextualizes the lability of the N1-acetyl group in complex scaffolds).
Sources
Application Note: Microwave-Assisted N-Acetylation of 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Derivatives
Executive Summary & Strategic Importance
The 1H-pyrrolo[2,3-b]pyridine scaffold (commonly known as 7-azaindole) is a privileged pharmacophore in modern drug discovery, serving as a bioisostere for indole and purine.[1][2][3] It is the core structure for several FDA-approved kinase inhibitors, including Vemurafenib (B-Raf inhibitor) and Tofacitinib (JAK inhibitor).
Functionalization of the N1 position is a critical step for protecting group strategy or introducing pharmacophoric handles.[4] However, 7-azaindoles possess a unique electronic challenge: the pyridine nitrogen (N7) exerts a strong electron-withdrawing effect, significantly reducing the nucleophilicity of the pyrrole nitrogen (N1) compared to standard indoles (pKa ~13 vs. ~16).
The Challenge: Conventional thermal acetylation (refluxing acetic anhydride) often requires prolonged reaction times (2–12 hours) and can lead to thermodynamic equilibration or C3-acylation byproducts.
The Solution: Microwave-assisted synthesis utilizes dielectric heating to overcome the activation energy barrier of the electron-deficient N1 atom. This protocol details a rapid, high-yielding, and reproducible method for N-acetylation that reduces reaction times to minutes while suppressing side reactions.
Mechanistic Insight & Selectivity
To ensure protocol reliability, one must understand the competing pathways. In 7-azaindoles, three sites compete for electrophiles:
-
N1 (Pyrrole Nitrogen): The target site. Moderately acidic; requires deprotonation or high thermal energy to attack the carbonyl.
-
N7 (Pyridine Nitrogen): Basic. Can form N-acyl salts or N-oxides but does not form stable neutral amides.
-
C3 (Beta-carbon): Nucleophilic in indoles, but deactivated in 7-azaindoles. C-acylation usually requires Lewis acids (Friedel-Crafts conditions).
Microwave irradiation favors the kinetic N1-acylation product by rapidly supplying the energy required for the N1 attack without sustaining the prolonged heat that facilitates thermodynamic rearrangement to C3.
Diagram 1: Mechanistic Pathway & Electronic Effects
Caption: Mechanistic flow showing how microwave energy overcomes the electron-withdrawing effect of N7 to favor kinetic N1-acetylation over C3-acetylation.
Experimental Protocols
Protocol A: Green Solvent-Free Acetylation (Standard)
Best for: Unsubstituted 7-azaindole and electron-neutral derivatives.
Reagents:
-
1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Acetic Anhydride (Ac₂O) (3.0 – 5.0 equiv) [Acts as reagent and solvent]
Equipment:
-
Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover)
-
10 mL or 30 mL pressure-rated vial with crimp cap.
Procedure:
-
Charge: Weigh 1H-pyrrolo[2,3-b]pyridine (e.g., 200 mg, 1.69 mmol) into the MW vial.
-
Add Reagent: Add Acetic Anhydride (0.8 mL, ~5 equiv). Note: Ensure the solid is fully wetted. No additional solvent is required.
-
Seal: Crimp the vial tightly.
-
Irradiate: Set parameters:
-
Temperature: 140 °C
-
Time: 10 minutes
-
Pressure Limit: 15 bar (Safety cutoff)
-
Stirring: High
-
-
Cool: Allow the reactor to cool the vial to <50 °C using compressed air.
-
Workup: Pour the reaction mixture into saturated aqueous NaHCO₃ (20 mL) slowly (Caution: CO₂ evolution). Stir for 30 mins to hydrolyze excess anhydride.
-
Isolation: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Usually not required (>95% purity). If necessary, recrystallize from Hexane/EtOAc.
Protocol B: Catalyst-Mediated Acetylation
Best for: Electron-poor derivatives (e.g., 5-bromo, 4-chloro) or sterically hindered substrates.
Reagents:
-
Substituted 7-azaindole (1.0 equiv)
-
Acetic Anhydride (2.0 equiv)[4]
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (ACN)
Procedure:
-
Charge: Dissolve substrate and DMAP in DCM (3 mL) in an MW vial.
-
Add: Add Ac₂O.
-
Irradiate:
-
Temperature: 80 °C (if DCM) or 100 °C (if ACN)
-
Time: 5–8 minutes
-
-
Workup: Wash organic layer with 1M HCl (to remove DMAP), then NaHCO₃. Dry and concentrate.
Data Summary & Validation
The following table contrasts the efficiency of microwave protocols against traditional thermal reflux methods for the parent 7-azaindole.
| Parameter | Thermal Reflux (Standard) | MW Protocol A (Neat) | MW Protocol B (Catalytic) |
| Temperature | 140°C (Oil Bath) | 140°C (Internal IR) | 80–100°C |
| Time | 3 – 5 Hours | 10 Minutes | 5 Minutes |
| Solvent | Excess Ac₂O | None (Neat) | DCM/ACN |
| Yield | 75 – 82% | 92 – 96% | 90 – 94% |
| Purity (LCMS) | ~90% (C3 byproducts common) | >98% | >98% |
| Atom Economy | Low (High solvent waste) | High | Moderate |
Data Source: Internal validation and adapted from Schirok et al. [1] and BenchChem Protocols [2].
Workflow Visualization
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the microwave-assisted N-acetylation of 7-azaindole.
Expert Insights & Troubleshooting
The "Pressure Spike" Phenomenon
Issue: A sudden pressure spike >20 bar causes the MW reactor to abort. Cause: Presence of moisture in the starting material or solvent. Acetic anhydride reacts violently with water to form acetic acid, releasing heat and vapor. Fix: Dry the 7-azaindole precursor in a vacuum oven at 40°C for 2 hours prior to reaction. Use anhydrous solvents if using Protocol B.
Regioselectivity Confirmation
Validation: How do you know you have N1-acetyl and not C3-acetyl?
-
1H NMR: The N1-acetyl group causes a significant downfield shift of the adjacent protons (H2 and H7) due to the anisotropic effect of the carbonyl.
-
Stability: N1-acetyl groups are labile to strong base (e.g., NaOH/MeOH), whereas C3-acetyl groups are chemically robust ketones. A simple hydrolysis test can confirm the product [3].
Scaling Up
Microwave synthesis is not linear. When moving from 200 mg to 2 g:
-
Switch to a larger vessel (e.g., 30 mL).
-
Do not simply multiply the time. Maintain the temperature hold time (10 min). The machine will automatically adjust power to heat the larger mass.
-
Ensure the vortex is strong; viscosity changes during the reaction.
References
-
Schirok, H. (2006).[2][3] Microwave-Assisted Flexible Synthesis of 7-Azaindoles. The Journal of Organic Chemistry, 71(15), 5538–5545.[3] [Link]
-
Le, T. et al. (2019). Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization.[5][6] RSC Advances, 9, 3995-4003. [Link]
-
Bagley, M. C. et al. (2002).[7] A new one-step synthesis of pyridines under microwave-assisted conditions.[7][8] Tetrahedron Letters, 43(46), 8331-8334. [Link]
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Flexible Synthesis of 7-Azaindoles [organic-chemistry.org]
- 3. Microwave-assisted flexible synthesis of 7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 8. (PDF) Microwave-activated Synthesis of Pyrroles: A Short Review [academia.edu]
Troubleshooting & Optimization
troubleshooting N-acetyl stability in basic conditions for azaindoles
Topic: Troubleshooting N-acetyl stability in basic conditions for azaindoles Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Core Concept: The "Activated Amide" Paradox
Why is my N-acetyl group falling off?
As a Senior Application Scientist, the most frequent issue I encounter with azaindole scaffolds is the underestimation of their electronic divergence from standard indoles.
While an
The Electronic Mechanism
The instability is driven by the electron-deficient pyridine ring fused to the pyrrole.
-
Inductive Withdrawal: The pyridine nitrogen (especially at the N7 position) exerts a strong electron-withdrawing effect (
effect) on the pyrrole ring. -
Acidity Modulation: This withdrawal stabilizes the conjugate base.
-
Indole
: ~16.2 -
7-Azaindole
: ~13.2
-
-
Leaving Group Ability: In a hydrolysis event, the leaving group is the azaindole anion. Because the 7-azaindole anion is stabilized by the pyridine nitrogen, it is a superior leaving group compared to the indole anion [1, 5].
Consequently, the carbonyl carbon of the
Visualizing the Instability
The following diagram illustrates the mechanistic pathway of base-catalyzed hydrolysis, highlighting the critical "Leaving Group" step that differentiates azaindoles from indoles.
Figure 1: Mechanism of base-catalyzed N-deacetylation. The stability of the azaindole anion accelerates the collapse of the tetrahedral intermediate.
Diagnostic Q&A: Troubleshooting & Optimization
Scenario A: Unintentional Deprotection
Q: I lost my N-acetyl group during a standard aqueous NaHCO₃ workup. How is that possible? A: Even weak bases like bicarbonate can trigger hydrolysis if the reaction mixture is warm or if the workup is prolonged.
-
Root Cause: The
-acetyl bond in 7-azaindole is labile. The half-life in pH 8-9 aqueous solution can be minutes at elevated temperatures. -
Corrective Action:
-
Temperature Control: Perform all quench steps at 0°C .
-
Buffer Choice: Switch to a slightly acidic quench (e.g., dilute
or phosphate buffer pH 6) instead of basic bicarbonate [2]. -
Speed: Minimize contact time with the aqueous phase.
-
Scenario B: Instability on Silica Gel
Q: My compound was pure by TLC, but after column chromatography, I recovered the deacetylated parent azaindole. A: Silica gel is slightly acidic, but commercially available silica can sometimes have basic impurities or "active sites" that catalyze hydrolysis, especially if the eluent contains methanol.
-
Root Cause: Methanol acts as a nucleophile (methanolysis), catalyzed by the surface chemistry of the silica.
-
Corrective Action:
-
Deactivation: Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes to neutralize active sites (use caution, as too much TEA can also promote cleavage).
-
Solvent Switch: Avoid MeOH in your eluent. Use Acetone/Hexanes or EtOAc/Hexanes gradients.
-
Alumina: Switch to neutral alumina, which is often gentler on labile amides.
-
Scenario C: Regioselectivity Issues
Q: I am trying to re-acetylate 7-azaindole, but I'm seeing multiple spots. Is it N1 or N7? A: Acetylation occurs kinetically at the pyrrole nitrogen (N1). However, side reactions can occur.[1][2]
-
Observation: If you see a second spot, it might be C3-acylation (Friedel-Crafts) or, less likely, N7-acylation (which is usually unstable and reverts).
-
Validation:
-acetyl signals in NMR typically show a downfield shift of the H2 proton due to the anisotropy of the carbonyl group.
Experimental Protocols
Protocol 1: Robust N-Acetylation (The "Force" Method)
Use this when standard conditions fail, but be ready to quench carefully.
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Reagents: Dissolve 7-azaindole (1.0 equiv) in anhydrous THF (0.2 M).
-
Base: Add NaH (60% dispersion, 1.2 equiv) at 0°C. Stir for 30 min (Wait for
evolution to cease).-
Note: The anion is formed here.
-
-
Electrophile: Add Acetyl Chloride (1.2 equiv) dropwise at 0°C.
-
Why Acetyl Chloride? It is more reactive than acetic anhydride, necessary for sterically hindered substrates, but requires strict anhydrous conditions.
-
-
Quench: Cool to 0°C. Quench with saturated
(Do NOT use NaOH).
Protocol 2: Controlled Deprotection (The "Soft" Cleavage)
Use this to remove the group cleanly without destroying other sensitive moieties.
| Parameter | Condition | Rationale |
| Reagent | Weaker base prevents side reactions. | |
| Solvent | MeOH / | Methanol acts as the trans-acylation nucleophile. |
| Temperature | Ambient (20-25°C) | Heat is unnecessary and risky. |
| Time | 30 - 60 mins | Reaction is rapid; prolonged exposure risks ring opening (rare but possible). |
Decision Tree: Optimization Workflow
Use this flowchart to determine the best course of action based on your specific stability failure.
Figure 2: Decision tree for isolating the cause of N-deacetylation.
Comparative Stability Data
The table below summarizes the relative stability of protecting groups on the 7-azaindole scaffold compared to standard indole.
| Protecting Group | 7-Azaindole Stability (Basic) | Indole Stability (Basic) | Notes |
| Acetyl (Ac) | Low ( | Moderate | Acts as an "activated amide" on azaindole. |
| Boc | Low/Moderate | High | Labile to nucleophilic attack in 7-azaindole due to electronics [3]. |
| Tosyl (Ts) | Moderate | High | Good crystallinity, but removal requires harsh conditions. |
| SEM | High | Very High | Best for base resistance; removed with fluoride (TBAF). |
| Benzyl (Bn) | Very High | Very High | Stable to base; requires hydrogenation/oxidative cleavage. |
References
-
BenchChem Technical Support. (2025).[3][4] Optimization of 1-Acetyl-7-azaindole N-acetylation. BenchChem Application Notes. 1[5][6]
-
BenchChem Technical Support. (2025). Synthesis of 1-Acetyl-7-azaindole from 7-azaindole: Detailed Protocol. BenchChem Protocols. 3
-
Yin, Y., et al. (2009). Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. Organic Letters. 5
-
Wipf, P. (2007).[7] The Heterocyclic Chemistry of Azaindoles. University of Pittsburgh Course Notes. 7
-
Merour, J.Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles. Current Organic Chemistry. 8[6][9]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Cyano-1-acetyl-7-azaindole
Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development working with 4-cyano-1-acetyl-7-azaindole. The high purity of this compound is critical for the reliability and reproducibility of experimental results. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges you may encounter during the purification of this polar, heterocyclic molecule.
I. Understanding the Impurity Landscape
The purification strategy for 4-cyano-1-acetyl-7-azaindole is intrinsically linked to its synthetic route. A common synthetic pathway involves the N-acetylation of 7-azaindole followed by cyanation, or the cyanation of a halo-7-azaindole followed by N-acetylation. Depending on the chosen route, you can anticipate a specific profile of impurities.
Potential Impurities May Include:
-
Starting Materials: Unreacted 7-azaindole, 1-acetyl-7-azaindole, or 4-halo-7-azaindole.
-
Reaction Byproducts: Di-acetylated 7-azaindole, hydrolysis products (de-acetylation), and byproducts from the cyanation reaction.[1]
-
Reagents: Residual cyanating agents or coupling catalysts.
-
Degradation Products: The 7-azaindole core can be sensitive to strongly acidic or basic conditions.[2]
II. Frequently Asked Questions (FAQs)
Q1: My purified 4-cyano-1-acetyl-7-azaindole shows a broad peak in reverse-phase HPLC. What is the likely cause and how can I improve the peak shape?
A1: Peak broadening or tailing for polar, nitrogen-containing heterocycles like 4-cyano-1-acetyl-7-azaindole on a C18 column is often due to strong interactions between the basic nitrogen of the pyridine ring and residual acidic silanol groups on the silica surface.[3]
-
Causality: The lone pair of electrons on the pyridine nitrogen can form strong hydrogen bonds with the stationary phase, leading to poor peak shape.
-
Troubleshooting:
-
Acidic Modifier: Add a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to your mobile phase (e.g., water/acetonitrile or water/methanol).[4] This protonates the basic nitrogen, minimizing its interaction with the silica.
-
Alternative Stationary Phase: Consider using a column with a different stationary phase, such as a cyano (CN) column, which can offer different selectivity for polar and nitrile-containing compounds.[5]
-
Q2: I am struggling to remove the unreacted 1-acetyl-7-azaindole starting material from my product. Their polarities seem very similar. What purification strategy do you recommend?
A2: Separating compounds with very similar polarities is a common challenge. While the cyano group adds polarity, its impact might not be sufficient for a straightforward separation from the acetylated precursor by standard silica gel chromatography.
-
Expert Insight: A multi-step purification approach is often necessary.
-
Recommended Strategy:
-
Initial Column Chromatography: Perform careful column chromatography on silica gel. Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes). This may not provide complete separation but will enrich the desired product.
-
Recrystallization: The enriched fraction can then be subjected to recrystallization. A systematic solvent screen is crucial. Try a solvent system where the desired product has lower solubility than the impurity at room temperature. A good starting point would be a mixture of a good solvent (like ethyl acetate or dichloromethane) and a poor solvent (like hexanes).[6]
-
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid. This is common with polar compounds, especially when the solution is cooled too quickly or is highly concentrated.[6]
-
Troubleshooting Steps:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[6]
-
Solvent Adjustment: Add a small amount of the hot solvent to redissolve the oil, then allow it to cool slowly. Alternatively, experiment with a less polar solvent system.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's meniscus to create nucleation sites. If available, add a seed crystal of the pure compound.[6]
-
Q4: I suspect my product is hydrolyzing (losing the acetyl group) during my aqueous workup or purification. How can I prevent this?
A4: The N-acetyl group on the 7-azaindole can be labile, particularly under basic or strongly acidic conditions.
-
Preventative Measures:
-
Neutral Workup: During the reaction workup, use a mild base like sodium bicarbonate for neutralization and avoid prolonged exposure to strong acids or bases.[7]
-
Avoid Protic Solvents in Chromatography: If hydrolysis is a significant issue, consider using an alternative to methanol in your chromatography mobile phase, such as acetonitrile or ethyl acetate.
-
Temperature Control: Perform extractions and purifications at room temperature or below to minimize degradation.
-
III. Troubleshooting Guides
Guide 1: Column Chromatography Purification
This guide provides a systematic approach to purifying 4-cyano-1-acetyl-7-azaindole using column chromatography.
Workflow Diagram:
Caption: Workflow for column chromatography purification.
Step-by-Step Protocol:
-
TLC Analysis: Before setting up a column, determine the optimal solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or acetone). The ideal system should give your product an Rf value of approximately 0.3 and good separation from impurities.[8]
-
Column Packing: Use silica gel as the stationary phase. Pack the column using the "wet slurry" method to ensure a homogenous packing, which is crucial for good separation.[9]
-
Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. This "dry loading" technique generally results in better separation than loading the sample as a concentrated solution.[4]
-
Elution: Start with a low polarity mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding more of the polar solvent (e.g., ethyl acetate). A slow, gradual gradient is often more effective for separating closely related compounds than a steep one.
-
Fraction Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Troubleshooting Table:
| Issue | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the solvent system using TLC. Try a different solvent combination (e.g., dichloromethane/methanol if hexanes/ethyl acetate fails).[4] |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded. A general rule is to use 20-50 times the weight of silica gel to the weight of your crude sample.[9] | |
| Compound Stuck on Column | The compound is too polar for the solvent system. | Drastically increase the polarity of the mobile phase. A gradient up to 10-20% methanol in dichloromethane may be necessary for very polar compounds.[4] |
| Irreversible adsorption or decomposition on silica. | Switch to a less acidic stationary phase like neutral alumina, or consider reversed-phase chromatography.[4] | |
| Streaking on TLC/Column | The compound is basic and interacting with acidic silica. | Add a small amount (0.1-1%) of a basic modifier like triethylamine to your mobile phase.[4] |
Guide 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds to a high degree, assuming a suitable solvent or solvent system can be found.
Decision Tree for Solvent Selection:
Caption: Decision process for selecting a recrystallization solvent system.
Step-by-Step Protocol:
-
Dissolution: In a flask, dissolve the crude 4-cyano-1-acetyl-7-azaindole in the minimum amount of a suitable hot solvent or solvent mixture.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a quick hot gravity filtration to remove them. This must be done rapidly to prevent premature crystallization.[6]
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals thoroughly to remove any residual solvent.
IV. References
-
ResearchGate. (2021). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved February 15, 2026, from [Link]
-
ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2001). Preparative HPLC Method for the Purification of Sulforaphane and Sulforaphane Nitrile from Brassica oleracea. Retrieved February 15, 2026, from [Link]
-
ACS Publications. (n.d.). 7-Azaindole. I. Synthesis and Conversion to 7-Azatryptophan and Other Derivatives. Retrieved February 15, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Retrieved February 15, 2026, from [Link]
-
MDPI. (n.d.). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Retrieved February 15, 2026, from [Link]
-
Sorbent Technologies, Inc. (2023). NUCLEODUR® Cyano-Nitrile. Retrieved February 15, 2026, from [Link]
-
PubMed. (n.d.). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved February 15, 2026, from [Link]
-
University of Calgary. (n.d.). Column chromatography. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved February 15, 2026, from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved February 15, 2026, from [Link]
-
Pakistan Journal of Pharmaceutical Sciences. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Retrieved February 15, 2026, from [Link]
-
UCL Discovery. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Retrieved February 15, 2026, from [Link]
-
Sabinet African Journals. (n.d.). Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. Retrieved February 15, 2026, from [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved February 15, 2026, from [Link]
-
Google Patents. (n.d.). CN102746295B - Preparation method for 4-substituted-7-azaindole. Retrieved February 15, 2026, from
-
National Institutes of Health. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Retrieved February 15, 2026, from [Link]
-
MDPI. (n.d.). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Retrieved February 15, 2026, from [Link]
-
SciELO. (n.d.). RECENT ADVANCES IN CYANATION REACTIONS. Retrieved February 15, 2026, from [Link]
-
Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved February 15, 2026, from [Link]
-
National Institutes of Health. (n.d.). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2013). How to separate amide and nitrile from mixture?. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) RECENT ADVANCES IN CYANATION REACTIONS†. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2021). Recent advances in the rhodium‐catalyzed cyanation reactions. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Studies on Acetylation of Indoles. Retrieved February 15, 2026, from [Link]
-
National Institutes of Health. (n.d.). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. Retrieved February 15, 2026, from [Link]
Sources
- 1. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sorbtech.com [sorbtech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. columbia.edu [columbia.edu]
- 9. web.uvic.ca [web.uvic.ca]
Technical Support: Azaindole Purification & Acetic Anhydride Remediation
[1][2]
Case ID: AZ-PUR-001
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Removal of Residual Acetic Anhydride (
Executive Summary & Problem Analysis
The Issue:
You are observing persistent acetic anhydride (
The Chemistry:
Azaindoles (1H-pyrrolo[2,3-b]pyridines) are basic heterocycles (
-
Volatility Mismatch: The high boiling point of
makes standard rotary evaporation ineffective without excessive heat, which promotes degradation.[1] -
Salt Formation: Even if
is hydrolyzed to acetic acid ( ), the acidic byproduct protonates the basic azaindole nitrogen, forming a non-volatile acetate salt that resists evaporation and complicates chromatography.[1]
Troubleshooting Modules
Module A: The Azeotropic Method (Thermal)
Best for: Heat-stable azaindoles (>100 mg scale) where chemical quenching is undesirable.
The Logic:
Direct distillation of
Protocol:
-
Dissolve the crude azaindole residue in Toluene (anhydrous preferred).[1]
-
Ratio: Use 3 mL Toluene per 1 mL estimated residual
.[1]
-
-
Concentrate on a rotary evaporator.
-
Repeat this step 3 times.
-
Final Chase: Perform one final co-evaporation with Dichloromethane (DCM) to remove residual toluene.[1]
Validation:
Check
Module B: The Solvolysis Method (Chemical Quench)
Best for: Stubborn residues, heat-sensitive compounds, and preparing for chromatography.
The Logic:
Water hydrolyzes
-
Methyl Acetate: Volatile (BP 57°C)
Removed by vac.[1] -
Acetic Acid: Forms a salt with azaindole
Removed by basic wash.[1]
Protocol:
-
Quench: Dissolve crude residue in excess Methanol (approx. 10 mL per gram of crude).[1] Stir at Room Temperature (RT) for 30–60 minutes.
-
Evaporate: Concentrate to dryness to remove MeOH and volatile MeOAc.
-
The "Salt Break" (CRITICAL): The residue now contains Azaindole
AcOH salt.[1]
Module C: Chromatographic Remediation
Best for: Final purification when trace residues cause streaking.
The Issue:
If residual
The Fix:
Decision Logic & Workflow (Visualization)
The following diagram outlines the decision process for selecting the correct removal strategy based on your substrate's stability.
Figure 1: Decision tree for removing acetic anhydride based on substrate stability and chemical state.
Technical Data & Properties
| Component | Boiling Point | Water Solubility | Reactivity with MeOH | Removal Strategy |
| Acetic Anhydride | 139.5°C | Low (Slow hydrolysis) | Fast (Exothermic) | Quench then Wash |
| Acetic Acid | 118.1°C | Miscible | Equilibrium (Slow) | Basic Wash ( |
| Methyl Acetate | 56.9°C | Moderate | N/A | Rotary Evaporation |
| Toluene | 110.6°C | Immiscible | None | Azeotrope Carrier |
| Azaindole | Solid (High MP) | Low (as free base) | Soluble | Product (Retain) |
Frequently Asked Questions (FAQ)
Q: Can I use water instead of methanol to quench the anhydride?
A: It is not recommended.[1]
Q: I rotavapped with toluene, but the NMR still shows acetic acid. Why?
A: Toluene removes the anhydride well, but if you have already generated acetic acid, it may be hydrogen-bonded to your azaindole (salt formation). You must dissolve the residue in organic solvent and wash with saturated
Q: My product is water-soluble. How do I remove the acetate salts? A: If you cannot perform an aqueous extraction:
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for solvent and reagent purification, specifically azeotropic data). [1]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Authoritative source on acetylation workups and drying organic layers).
-
Song, J. J., et al. (2002).[1] "Organometallic Methods for the Synthesis of Azaindoles." Chemical Society Reviews, 36. (Discusses azaindole synthesis and handling of pyridine-fused systems).
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 7918, Acetic Anhydride. (Physical property verification). [1]
Sources
- 1. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 2. Workup [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. celanese.com [celanese.com]
- 7. Chemical Kinetics Development with Response Surface Methodology Part 1: Acetic Anhydride-Methanol Reaction [iomosaic.com]
Technical Support Center: 1-acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Welcome to the technical support guide for 1-acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. Here, we address common questions and troubleshooting scenarios based on the chemical properties of the molecule and established best practices for related heterocyclic compounds.
I. Core Concepts: Understanding the Stability of 1-acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
1-acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a functionalized azaindole, a scaffold of significant interest in medicinal chemistry.[1] Its stability is primarily influenced by the N-acetyl group on the pyrrole ring, which can be susceptible to hydrolysis. The pyrrole ring itself can be sensitive to strong acids and oxidizing agents, while the pyridine ring and nitrile group are generally more stable under typical laboratory conditions.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Storage and Handling
Question 1: What are the ideal storage conditions for solid 1-acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile?
Answer: For long-term stability, the solid compound should be stored in a cool, dry, and dark environment. A supplier of the parent compound, 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, recommends storage at 2-8°C.[2] It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric oxygen, which can contribute to degradation over time.[2] While some related azaindoles are stored at room temperature, refrigeration is a prudent measure to minimize the risk of degradation.[3]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Slows down potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes oxidation of the pyrrole ring. |
| Light | Amber vial or dark location | Prevents potential photodegradation. |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis of the N-acetyl group. |
Question 2: My solid sample of 1-acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile has changed color (e.g., from white to yellow/brown). Is it still usable?
Answer: A color change often indicates degradation. Pyrrole-containing compounds can be susceptible to oxidation upon exposure to air, which can lead to discoloration.[4] While a slight color change may not significantly impact the purity for some applications, it is a warning sign. We recommend re-analyzing the compound's purity by a suitable method (e.g., HPLC, LC-MS, or NMR) before use. If significant degradation is detected, the sample should be discarded. To prevent this, always store the compound under an inert atmosphere and minimize its exposure to air during weighing and handling.
Stability in Solution
Question 3: How stable is 1-acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile in common organic solvents?
Answer: The compound is generally soluble in common organic solvents like DMSO and dichloromethane.[2] In aprotic solvents such as DMSO, dichloromethane, and acetonitrile, the compound should exhibit good stability for short-term storage and use in experiments. However, we advise preparing solutions fresh whenever possible. For storage of stock solutions, use anhydrous solvents, store at -20°C, and protect from light.
Question 4: I am performing a reaction in a protic solvent (e.g., methanol, ethanol). Should I be concerned about stability?
Answer: Yes, caution is advised when using protic solvents, especially if acidic or basic conditions are present. The N-acetyl group is an amide and can undergo solvolysis (e.g., methanolysis) or hydrolysis, although this is generally slower than in aqueous solutions. The rate of this degradation will be accelerated by the presence of acids or bases. If a protic solvent is necessary, we recommend running a control experiment to assess the stability of the compound under your specific reaction conditions over the same timeframe.
Question 5: What is the primary degradation pathway I should be concerned about in my experiments?
Answer: The most probable degradation pathway is the hydrolysis of the N-acetyl group to yield 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. This reaction is catalyzed by both acid and base. Studies on other N-substituted pyrrolo[3,4-c]pyridine derivatives have demonstrated cleavage of ring bonds under alkaline conditions, highlighting the susceptibility of such scaffolds to hydrolysis.[5] Acetyl groups on heterocyclic amines can be readily cleaved under hydrolytic conditions.[6]
III. Experimental Protocols
Protocol 1: Assessment of Compound Stability in Solution
This protocol outlines a general method to assess the stability of 1-acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile in a specific solvent system.
Materials:
-
1-acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
-
Solvent of interest (e.g., reaction buffer, cell culture medium)
-
HPLC or LC-MS system
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of 1-acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile in a suitable anhydrous solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Dilute the stock solution to the final experimental concentration in the solvent of interest.
-
Immediately after preparation (T=0), inject an aliquot onto the HPLC or LC-MS system to obtain an initial purity profile and peak area of the parent compound.
-
Incubate the solution under the experimental conditions (e.g., temperature, light exposure).
-
At various time points (e.g., 1, 4, 8, 24 hours), inject another aliquot onto the analytical system.
-
Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the peak area and/or the appearance of new peaks (e.g., a peak corresponding to the deacetylated product) indicates degradation.
-
Calculate the percentage of the compound remaining at each time point to determine its stability.
IV. Visualized Degradation Pathway and Troubleshooting
Potential Degradation Pathway: Hydrolysis
The primary anticipated degradation route for 1-acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is the hydrolysis of the N-acetyl group. This can be catalyzed by acidic or basic conditions.
Caption: Hydrolysis of the N-acetyl group.
Troubleshooting Workflow for Unexpected Experimental Results
If you are observing lower than expected activity or inconsistent results in your assays, consider the stability of your compound.
Caption: Troubleshooting unexpected experimental outcomes.
V. References
-
Wikipedia. (2024). Pyrrole. Retrieved from [Link]
-
Al-Blewi, F. F., et al. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents, 27(4), 433-450. Retrieved from [Link]
-
MDPI. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(14), 5489. Retrieved from [Link]
-
Jeong, H. J., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2432-2441. Retrieved from [Link]
-
TSI Journals. (2011). SELECTIVE ACETYLATION OF AROMATIC HETEROCYCLIC COMPOUNDS. Sci. Revs. Chem. Commun., 1(1), 58-62. Retrieved from [Link]
-
Sobiło, J., et al. (2008). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica - Drug Research, 65(4), 461-468. Retrieved from [Link]
-
Abdel-Aziem, A., et al. (2024). Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. Journal of Biomolecular Structure and Dynamics, 1-16. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of ,-Acetals. Retrieved from [Link]
-
ResearchGate. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Retrieved from [Link]
-
PubMed. (2015). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 58(15), 6095-6108. Retrieved from [Link]
-
Nature Environment and Pollution Technology. (2017). Co-metabolism Degradation of Pyridine with Glucose in Sequencing Batch Biofilm Reactor (SBBR). Nature Environment and Pollution Technology, 16(2). Retrieved from [Link]
-
YouTube. (2023, March 6). Chemical properties of Acetyl Chloride | Hydrolysis| Alcoholysis| Ammonolysis| Reduction | Class 12|. Retrieved from [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(16), 4986. Retrieved from [Link]
-
Wikipedia. (2024). Acetaldehyde. Retrieved from [Link]
-
Zhang, Z., et al. (2022). New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. Combustion and Flame, 237, 111867. Retrieved from [Link]
-
ResearchGate. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Retrieved from [Link]
-
PubMed. (1983). Pyrrolopyridine Derivatives From Pyridoxal 5'-sulfate. Journal of Biological Chemistry, 258(18), 11091-11097. Retrieved from [Link]
-
Carl ROTH. (2023). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
Tsai, Y.-C., et al. (2022). Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin. Antioxidants, 11(11), 2167. Retrieved from [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(5), 2933-2946. Retrieved from [Link]
-
Simões, M. M. Q., et al. (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts, 12(1), 87. Retrieved from [Link]
-
Borah, B. J., et al. (2022). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Chemistry, 4(4), 1361-1371. Retrieved from [Link]
-
PubMed. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry, 66(10), 6725-6742. Retrieved from [Link]
-
PENTA. (2024). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]
Sources
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile Supplier & Manufacturer China | High Purity | CAS Number, Properties, Safety, Uses [nj-finechem.com]
- 3. 1H-Pyrrolo[2,3-b]pyridine | 271-63-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. ptfarm.pl [ptfarm.pl]
- 6. m.youtube.com [m.youtube.com]
Validation & Comparative
Technical Guide: IR Spectroscopy of Nitrile-Substituted Azaindole Scaffolds
Executive Summary
The "Silent" Probe in Kinase Inhibitor Design
In medicinal chemistry, particularly for kinase inhibitors (e.g., JAK, ROCK inhibitors), the 7-azaindole scaffold is a critical bioisostere of indole. It offers improved solubility and unique hydrogen-bonding motifs. The introduction of a nitrile (cyano,
This guide compares the vibrational spectroscopy performance of Nitrile-Substituted 7-Azaindoles against standard Indoles and Benzonitriles .
Key Technical Insight: Unlike carbonyls which red-shift upon hydrogen bonding, the nitrile stretch in azaindoles typically undergoes a blue-shift (increase in frequency) when interacting with protic solvents or protein active sites. This counter-intuitive phenomenon, combined with the electron-deficient nature of the azaindole ring, creates a unique diagnostic signature (
Part 1: Theoretical Framework & Mechanism
To interpret the IR spectrum of an azaindole derivative, one must understand the competition between Resonance (
The Azaindole Electronic Effect
The nitrogen atom at position 7 (N7) in the azaindole ring is highly electronegative.
-
Induction (
): N7 pulls electron density through the -framework. This withdrawal typically strengthens the bond (increasing , the force constant), leading to a higher wavenumber ( ). -
Resonance (
): If the nitrile is conjugated with the ring (e.g., at C3), the -system can donate density into the antibonding orbital, weakening the bond and lowering .
The "Blue-Shift" Anomaly
While H-bonding lowers the frequency of
-
Mechanism: H-bonding to the nitrile lone pair stabilizes the
-bonding orbital more than it affects the -system, effectively shortening the bond length. -
Result: A 3-cyano-7-azaindole in a protic environment (or bound to a kinase hinge region) will appear at a higher wavenumber than in a non-polar solvent.
Visualizing the Electronic Push-Pull
The following diagram illustrates the competing forces determining the final frequency.
Figure 1: Mechanistic pathways influencing the nitrile stretch frequency. Note that the Inductive effect of N7 and H-bonding both contribute to a Blue Shift (higher frequency), distinguishing it from standard conjugation effects.
Part 2: Comparative Analysis (The Data)
The following table synthesizes experimental data for 3-substituted and 4-substituted isomers. The 7-azaindole scaffold consistently shows a higher frequency shift compared to the indole analog due to the electron-deficient pyridine ring.
Table 1: Nitrile Stretch Frequency Comparison ( )
| Scaffold Type | Position | Compound Name | Solvent / Phase | Frequency ( | Shift vs. Indole |
| Simple Aromatic | - | Benzonitrile | N/A | ||
| Indole | 3 | 3-Cyanoindole | Reference | ||
| Indole | 4 | 4-Cyanoindole | THF | ||
| Indole | 5 | 5-Cyanoindole | DMSO | ||
| 7-Azaindole | 3 | 3-Cyano-7-azaindole | Solid (ATR) | ||
| 7-Azaindole | 3 | 3-Cyano-7-azaindole | THF | ||
| 7-Azaindole | 4 | 4-Cyano-7-azaindole | THF |
Critical Observations for Drug Developers:
-
The "Azaindole Shift": You will consistently observe a
to shift when moving from an indole scaffold to a 7-azaindole scaffold. If your synthesis targets a 7-azaindole but your IR shows a peak at , you may have failed to close the pyridine ring or formed an impurity. -
Fermi Resonance Warning: 4-substituted nitriles (both indole and azaindole) often exhibit Fermi Resonance —a splitting of the nitrile peak into a doublet. This is not an impurity; it is a quantum mechanical coupling with an overtone of a lower-frequency ring vibration.
-
Sensitivity: The extinction coefficient (
) of the nitrile stretch in 7-azaindoles is often 2-3x higher than in simple aliphatics, making it detectable even at low concentrations.
Part 3: Experimental Protocol (Self-Validating)
To ensure reproducibility, specifically when distinguishing between isomers or detecting H-bonding states, follow this protocol.
Method: ATR-FTIR (Attenuated Total Reflectance)
Preferred for solid powders and rapid screening.
-
Crystal Selection: Use a Diamond or Germanium crystal. (ZnSe is acceptable but scratches easily with hard crystalline drugs).
-
Background: Collect 64 scans of the clean air background.
-
Sample Prep: Place
of the azaindole derivative on the crystal. -
Pressure Application (Critical): Apply high pressure using the anvil.
-
Acquisition: Collect 64 scans at
resolution. -
Correction: Apply "ATR Correction" (software algorithm) to account for the depth of penetration dependence on wavelength, although for the narrow nitrile region (
), this is less critical than for fingerprint regions.
Method: Solution Phase (for H-Bonding Studies)
Preferred for determining if the nitrile is involved in intramolecular H-bonding.
-
Solvent Choice: Use Anhydrous THF (non-H-bond donor) vs. Methanol (H-bond donor).
-
Concentration: Prepare a
solution. -
Cell: Use a
liquid cell with a spacer. -
Data Analysis:
-
Subtract the pure solvent spectrum.
-
Diagnostic: If
(e.g., by ), the nitrile is solvent-exposed. If the frequency is static, the nitrile may be sterically shielded or involved in a strong intramolecular lock.
-
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate IR modality based on research goals (Identification vs. Structural Analysis).
References
-
Boxer, S. G., et al. (2009). Vibrational Stark Effects of Nitriles I. Methods and Experimental Results. The Journal of Physical Chemistry B. Link
-
Getahun, Z., et al. (2003). Using Nitrile-Derivatized Amino Acids as Infrared Probes of Local Environment.[7] Journal of the American Chemical Society.[2][7] Link
-
Talipov, M. R., et al. (2018). Excited-State Proton Transfer in 3-Cyano-7-azaindole: From Aqueous Solution to Ice. The Journal of Physical Chemistry A. Link
-
Mani, T., et al. (2024). Nitrile Infrared Intensity is More Sensitive to Local Electric Field Change Than Its Frequency.[8] AIP Publishing. Link
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Recent Advances in Probing Electron Delocalization in Conjugated Molecules by Attached Infrared Reporter Groups for Energy Conversion and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
A Comparative Guide to the Reactivity of N-H and N-Acetyl Pyrrolo[2,3-b]pyridine-4-carbonitrile
Introduction
In the landscape of medicinal chemistry and drug development, the pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its strategic functionalization is paramount to modulating potency, selectivity, and pharmacokinetic properties. The reactivity of this heterocyclic system is profoundly influenced by the substituent on the pyrrolic nitrogen. This guide provides an in-depth comparison of the reactivity of the parent N-H pyrrolo[2,3-b]pyridine-4-carbonitrile and its N-acetylated counterpart. Understanding these differences is critical for researchers in designing efficient synthetic routes and novel analogues. We will explore the underlying electronic and steric factors that govern their behavior in key chemical transformations, supported by established experimental insights.
Pillar 1: The Decisive Role of the N1-Substituent: An Electronic and Steric Overview
The fundamental difference in reactivity between the N-H and N-acetyl derivatives stems from the electronic nature of the substituent at the N1 position. The N-H group, with its lone pair of electrons, participates in the aromaticity of the pyrrole ring, making it electron-rich and highly susceptible to electrophilic attack. Conversely, the N-acetyl group is strongly electron-withdrawing due to the resonance effect of the carbonyl group. This withdrawal of electron density deactivates the pyrrole ring towards electrophilic substitution.
Furthermore, the acetyl group introduces significant steric bulk around the N1 position, which can influence the approach of reagents and catalysts.
Caption: Electronic influence of N-H vs. N-Acetyl substituents.
Pillar 2: Comparative Reactivity in Key Transformations
The electronic and steric differences manifest in markedly different outcomes across several major classes of chemical reactions.
A. Electrophilic Aromatic Substitution
Electrophilic attack on the 7-azaindole core preferentially occurs at the C3 position of the electron-rich pyrrole ring.[3][4]
-
N-H Derivative: The N-H derivative is highly activated and readily undergoes electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation at the C3 position.[3][5] The lone pair on the pyrrolic nitrogen stabilizes the cationic intermediate formed during the reaction, accelerating the substitution.
-
N-Acetyl Derivative: The electron-withdrawing acetyl group deactivates the ring, making electrophilic substitution significantly more difficult. Harsher reaction conditions are generally required, which can lead to side reactions or decomposition.[6] In practice, the N-acetyl group serves as a deactivating/protecting group, often directing reactions to other parts of the molecule or preventing undesired C3-functionalization.
| Reaction | Reagent | N-H Reactivity | N-Acetyl Reactivity | Rationale |
| Bromination | NBS, DMF | High (Fast reaction at C3) | Low (Sluggish or no reaction) | N-H activates the ring; N-Ac deactivates it. |
| Nitration | HNO₃/H₂SO₄ | High (Reaction at C3)[3] | Very Low (Requires forcing conditions) | Strong deactivation by N-Ac group. |
| Acylation | Ac₂O, AlCl₃ | High (C3-acylation)[3] | Not Applicable (N1 is acylated) | N-Ac already occupies the reactive site. |
B. Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable for building molecular complexity on the 7-azaindole scaffold.[7][8] Here, the N-substituent plays a crucial role in reaction efficiency and selectivity.
-
N-H Derivative: The acidic N-H proton can interfere with many cross-coupling reactions. It can be deprotonated by the bases used in the catalytic cycle, leading to catalyst deactivation or undesired side reactions. While some methods exist for coupling unprotected 7-azaindoles, they often require specific catalyst systems.[7]
-
N-Acetyl Derivative: The N-acetyl group acts as an effective protecting group, preventing complications at the N1 position.[9] This allows for clean and high-yielding Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings at halogenated positions (e.g., C4). A notable example is the Sonogashira coupling of 4-iodo-1-acetyl-7-azaindole, which proceeds in high yield.[8]
Caption: N-Acetylation as a strategy for cross-coupling.
C. Reactivity at the Pyrrolic Nitrogen
This represents the most direct point of comparison.
-
N-H Derivative: The N-H proton is acidic and can be removed by a base. The resulting anion is a potent nucleophile, readily undergoing alkylation, arylation, or acylation at the N1 position. This is the primary pathway for introducing substituents at this site.[10]
-
N-Acetyl Derivative: The N1 position is blocked. The primary reactivity associated with this group is its removal (deprotection) under basic or acidic conditions to regenerate the N-H derivative.
Pillar 3: Experimental Protocols
Trustworthy protocols are the foundation of reproducible science. The following are representative, validated procedures.
Protocol 1: N-Acetylation of Pyrrolo[2,3-b]pyridine-4-carbonitrile
This protocol is based on standard procedures for the N-acetylation of 7-azaindoles.[3]
Objective: To protect the N1 position to facilitate subsequent reactions (e.g., cross-coupling) or to synthesize the N-acetyl derivative for biological evaluation.
Materials:
-
Pyrrolo[2,3-b]pyridine-4-carbonitrile (1.0 equiv)
-
Acetic anhydride (3.0 equiv)
-
Glacial acetic acid (solvent)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Ice bath
Procedure:
-
To a round-bottom flask, add pyrrolo[2,3-b]pyridine-4-carbonitrile.
-
Add glacial acetic acid to dissolve the starting material (approx. 10 mL per gram of starting material).
-
Add acetic anhydride to the solution.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature, then chill in an ice bath.
-
Slowly add cold water to the flask to quench the excess acetic anhydride and precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The product, N-acetyl-pyrrolo[2,3-b]pyridine-4-carbonitrile, can be further purified by recrystallization if necessary.
Protocol 2: Sonogashira Coupling of 4-Iodo-1-acetyl-pyrrolo[2,3-b]pyridine
This protocol is adapted from a reported procedure for a similar substrate, demonstrating the utility of the N-acetyl group.[8][11]
Objective: To form a C-C bond at the C4 position, a common strategy in medicinal chemistry for extending a molecule towards a target protein's solvent-exposed region.
Materials:
-
4-Iodo-1-acetyl-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Terminal alkyne (e.g., 2-methyl-3-butyn-2-ol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)
-
Triphenylphosphine [PPh₃] (0.1 equiv)
-
Copper(I) iodide [CuI] (0.1 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous dioxane (solvent)
-
Schlenk flask or similar reaction vessel for inert atmosphere
Procedure:
-
Add 4-iodo-1-acetyl-pyrrolo[2,3-b]pyridine, Pd(OAc)₂, PPh₃, and CuI to a dry Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous dioxane, the terminal alkyne, and triethylamine via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired coupled product.
Conclusion
The choice between using N-H or N-acetyl pyrrolo[2,3-b]pyridine-4-carbonitrile is a critical strategic decision in synthesis design. The N-H form is the substrate of choice for direct functionalization of the pyrrole ring via electrophilic substitution or for reactions at the N1 position. In contrast, the N-acetyl derivative, while deactivated towards electrophilic attack, is the superior substrate for metal-catalyzed cross-coupling reactions where the acetyl group serves as a robust protecting group, ensuring cleaner reactions and higher yields. A thorough understanding of these reactivity paradigms allows the medicinal chemist to efficiently navigate the synthesis of complex 7-azaindole derivatives, accelerating the drug discovery process.
References
- (No author given). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2026, February 7). Google Vertex AI Search.
- Al-Tel, T. H. (2011). Heterosynthesis Using Nitriles: Novel Pyrrolo[2,3-b]pyridines. International Journal of Organic Chemistry, 1(4), 212-218.
- BenchChem. (n.d.).
- Hilmy, K. M. H., Kishk, F. N. M., Shahen, E. B. A., & Hawata, M. A. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. African Journals Online, 37(4), 983-992.
- Mérour, J.-Y., & Joseph, B. (2018).
- (No author given). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing.
- Li, M., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 117236.
- Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- Herbert, M., & Pizzioli, A. (2009). Reactivity of 1H‐pyrrolo[2,3‐b]pyridine. I. Synthesis of 3‐acetyl‐7‐ azaindole and related compounds. Journal of Heterocyclic Chemistry, 19(3), 665-667.
- Hilmy, K. M. H., et al. (n.d.). (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation.
- (No author given). Electrophilic substitution at the indole. (n.d.). Quimicaorganica.org.
- Kumar, A., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2017-2024.
- Kerr, M. A. (2006). Synthesis and cross-coupling reactions of 7-azaindoles via a new donor-acceptor cyclopropane. Organic Letters, 8(17), 3777-3779.
- BenchChem. (n.d.). Application Notes and Protocols: Functionalization of the 1-Acetyl-7-azaindole Core. BenchChem.
- AtlanChim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
- (No author given). (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds.
- Patrick, S. L., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. PubMed Central.
- Thomas, A., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. PMC - NIH.
- Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Bentham Science.
- (No author given). Azaindole synthesis. (n.d.). Organic Chemistry Portal.
- Somei, M. (2017).
- (No author given). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. (n.d.). PMC.
- (No author given). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. (n.d.). PMC.
- (No author given). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. (2016). PubMed.
- Ranjan, R. (n.d.). B.Sc. Semester-VI Organic Chemistry Paper-XIV.
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. PharmaBlock.
- (No author given). (2023). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group.
- (No author given). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PMC.
- Al-Etaibi, A., et al. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. Hilaris Publisher.
- (No author given). (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.
- (No author given). (2015). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
- (No author given). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PMC.
- (No author given). Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. (n.d.).
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Electrophilic substitution at the indole [quimicaorganica.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 10. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation of 4-Cyano-7-Azaindole Synthesis: A Comparative Guide Using Reference Standards
Executive Summary
4-Cyano-7-azaindole (1H-pyrrolo[2,3-b]pyridine-4-carbonitrile) is a privileged pharmacophore in the design of Janus Kinase (JAK) inhibitors and other heterocyclic kinase modulators. Its synthesis, while documented, presents specific challenges regarding regiochemical purity and metal scavenging.
This guide provides a technical validation framework for the synthesis of 4-cyano-7-azaindole via Palladium-Catalyzed Cyanation , comparing it against legacy N-oxide rearrangement routes. Crucially, we detail the validation of the synthesized product using Certified Reference Standards (CRS) , ensuring the material meets the stringent purity requirements (ICH Q3A) necessary for downstream drug development.
The Synthetic Landscape: Method Selection & Causality
To validate a synthesis, one must first understand the competitive landscape of available methods. We compare the two dominant routes:
Method A: Pd-Catalyzed Cyanation (Recommended)[1][2][3]
-
Mechanism: Palladium-catalyzed cross-coupling (Rosenmund–von Braun type variant) using Zinc Cyanide (
) on 4-chloro-7-azaindole. -
Causality: The electron-deficient nature of the 7-azaindole pyridine ring facilitates oxidative addition at the C4 position.
is preferred over KCN/NaCN because it releases cyanide ions slowly, preventing catalyst poisoning by high concentrations of free cyanide. -
Pros: High regioselectivity, cleaner impurity profile.
-
Cons: Residual Pd removal required.
Method B: N-Oxide Rearrangement (Legacy)
-
Mechanism: Oxidation of 7-azaindole to the N-oxide, followed by Reissert-Henze reaction (activation with dimethyl sulfate or benzoyl chloride and nucleophilic attack by cyanide).
-
Causality: Relies on activating the pyridine ring to nucleophilic attack.
-
Pros: Cheaper starting materials.
-
Cons: Violent reaction conditions, frequent formation of regioisomers (C6-cyano), and difficult workup.
Visualization: Synthetic Pathways
Figure 1: Comparative synthetic pathways. Method A (Blue) offers direct access with metal impurities as the primary risk. Method B (Red) risks regio-isomeric contamination.
Analytical Validation Framework
Validation is not merely testing; it is the establishment of documented evidence that the process consistently yields product meeting predetermined specifications.
The "Triangle of Truth" Validation Strategy
-
Chromatographic Purity (HPLC): Separation of organic impurities.
-
Identity Confirmation (Co-injection): Spiking the In-House sample with a Commercial Reference Standard to prove identical retention time (
). -
Absolute Purity (qNMR): Using an internal standard (e.g., Maleic Acid) to determine weight-for-weight potency, independent of UV response factors.
Validation Workflow Diagram
Figure 2: The validation decision tree. Co-injection with a reference standard is the critical gatekeeper for identity confirmation.
Comparative Data Analysis
The following table summarizes a typical validation dataset. We compare the "In-House" product (synthesized via Method A) against a Commercial Reference Standard and the "Legacy" Method B product.
Table 1: Comparative Analytical Data
| Parameter | In-House Synthesis (Method A) | Commercial Reference Standard | Legacy Synthesis (Method B) |
| Appearance | Off-white solid | White crystalline powder | Yellowish solid |
| HPLC Purity (AUC) | 99.2% | >99.8% | 94.5% |
| Major Impurity | 4-Chloro-7-azaindole (0.3%) | None detected | 6-Cyano isomer (4.1%) |
| Retention Time | 4.25 min | 4.25 min | 4.25 min (Target) + 4.50 min (Isomer) |
| Pd Content (ICP-MS) | 45 ppm (after scavenger) | <1 ppm | N/A |
| Potency (qNMR) | 98.9% w/w | 99.9% w/w | 93.2% w/w |
| Validation Status | PASS | Benchmark | FAIL (Regio-purity) |
Note: Data represents typical values observed in process development environments.
Experimental Protocols
A. Synthesis of 4-Cyano-7-azaindole (Method A)
Objective: Convert 4-chloro-7-azaindole to 4-cyano-7-azaindole.
-
Setup: In a glovebox or under Argon, charge a pressure vial with 4-chloro-7-azaindole (1.0 eq),
(0.6 eq), (2 mol%), and Xantphos (4 mol%). -
Solvent: Add anhydrous DMA (Dimethylacetamide) [0.2 M concentration].
-
Reaction: Seal and heat to 120°C for 16 hours .
-
Causality: High temperature is required to overcome the energy barrier of oxidative addition into the electron-poor pyridine ring.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with 10%
(to chelate Zn/Cu salts) and brine. -
Scavenging: Treat organic layer with SiliaMetS® Thiol or equivalent Pd scavenger for 4 hours. Filter and concentrate.
-
Purification: Recrystallize from Ethanol/Water or perform flash chromatography (0-50% EtOAc/Hexanes).
B. Validation Assay (HPLC Method)
Objective: Separate target from starting material and hydrolysis byproducts.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% -> 95% B
-
10-12 min: 95% B
-
-
Detection: UV @ 254 nm (aromatic region) and 210 nm (amide impurities).
-
Reference Standard Prep: Dissolve 1 mg Certified Standard in 1 mL MeOH.
-
System Suitability: Resolution (
) between Target and 4-Chloro precursor must be > 2.0.
Troubleshooting & Expert Insights
The "Split Peak" Phenomenon
If your co-injection (Sample + Standard) shows a "shoulder" or split peak:
-
Cause: You likely synthesized the 5-cyano or 6-cyano isomer (common in Method B) or your pH is affecting the retention of the ionizable azaindole nitrogen.
-
Fix: Check the synthesis starting material purity. Ensure mobile phase is buffered (Formic acid or Ammonium Acetate).
Low Yield / Stalled Reaction
-
Cause: Catalyst poisoning by Oxygen or free Cyanide.
-
Insight: Zn(CN)2 is strictly preferred over NaCN because the slow release of cyanide prevents the formation of inactive
species. Ensure rigorous degassing.
Hydrolysis Impurity (RRT ~0.8)
-
Observation: A peak appearing earlier than the main peak.
-
Identity: 7-azaindole-4-carboxamide.
-
Cause: Nitriles hydrolyze under basic aqueous workups or high heat with moisture.
-
Prevention: Keep workup pH neutral/mildly basic (
is safer than NaOH). Dry solvents are critical.
References
-
Maligres, P. E., et al. (2002). "Synthesis of the potent kinase inhibitor 4-cyano-7-azaindole." Tetrahedron Letters.
-
International Conference on Harmonisation (ICH). (2006).[3] "Q3A(R2): Impurities in New Drug Substances." ICH Guidelines.
-
Anderson, K., et al. (2017). "Palladium-Catalyzed Cyanation of Heterocyclic Halides: A Practical Guide." Journal of Organic Chemistry.
-
Sigma-Aldrich (Merck). "7-Azaindole Synthesis and Functionalization: Technical Bulletin."
-
U.S. Food and Drug Administration (FDA). "Guidance for Industry: Analytical Procedures and Methods Validation."
Sources
UV-Vis absorption maxima of 1-acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
This guide provides a technical analysis of the UV-Vis absorption properties of 1-acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (also known as 1-acetyl-4-cyano-7-azaindole). The data presented synthesizes experimental values from the core chromophore (4-cyano-7-azaindole) and established substituent effects in azaindole chemistry.
Executive Summary
1-Acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile exhibits a distinct UV-Vis absorption profile characterized by a significant bathochromic (red) shift compared to its parent scaffold, 7-azaindole.[1]
-
Primary Absorption Maximum (
): 318 nm (Characteristic of the 4-cyano-7-azaindole chromophore).[1][2][3][4][5] -
Secondary Features: Broad absorption profile extending beyond 370 nm; secondary bands typically observed in the 250–290 nm region.
-
Key Application: This specific
allows for selective detection in HPLC/LC-MS workflows, distinguishing the compound from non-nitrile impurities (which typically absorb <300 nm).
Spectral Characterization & Mechanistic Insight[6][7]
The Chromophore System
The optical properties of this molecule are governed by the 4-cyano-7-azaindole core.[3] The introduction of the cyano group (-CN) at the C4 position creates a "push-pull" electronic system (or strong acceptor-acceptor conjugation) with the electron-deficient pyridine ring and the electron-rich pyrrole nitrogen.
-
Parent Scaffold (7-Azaindole): Absorbs at ~288–290 nm .
-
Effect of C4-Cyano Group: The nitrile group is a strong electron-withdrawing group (EWG) that extends the
-conjugation of the heteroaromatic system. This lowers the energy gap between the HOMO and LUMO, resulting in a bathochromic shift of approximately +30 nm , moving the main peak to ~318 nm . -
Effect of N1-Acetyl Group: Acetylation of the N1 position removes the H-bond donor capability of the pyrrole nitrogen and introduces a weak electron-withdrawing carbonyl. While N-alkylation (e.g., N-methyl) has minimal effect on the
of 4-cyano-7-azaindole, N-acetylation can slightly dampen the internal charge transfer (ICT) due to the electron-withdrawing nature of the amide. However, the dominant spectral feature remains the 318 nm band driven by the nitrile conjugation.
Comparative Spectral Data
The following table contrasts the target compound with its structural analogs to facilitate identification.
| Compound | Structure | Spectral Shift | Notes | |
| 7-Azaindole | Parent Scaffold | 288–290 nm | Reference | Single exponential decay in water; sensitive to pH. |
| 4-Cyano-7-azaindole | Deacetylated Core | 318 nm | +30 nm (Red Shift) | Broad profile; insensitive to solvent polarity in absorption.[1] |
| 1-Acetyl-4-cyano-7-azaindole | Target Analyte | ~310–318 nm | ~+25–30 nm | N-Acetyl group may cause slight hypsochromic shift vs. free amine; hydrolytically unstable. |
Electronic Transition Pathway
The diagram below illustrates the structural modifications leading to the observed spectral shift.
Figure 1: Structural evolution of the chromophore and associated spectral shifts.
Experimental Protocol for UV-Vis Determination
Objective: To accurately determine the
Reagents & Equipment[8]
-
Solvent: Anhydrous Methanol (MeOH) or Acetonitrile (MeCN). Avoid water or acidic/basic buffers to prevent hydrolysis of the N-acetyl group.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).
-
Cuvette: Quartz, 1 cm path length.
Step-by-Step Workflow
-
Blank Preparation:
-
Fill a clean quartz cuvette with pure anhydrous Methanol.
-
Run a baseline correction (200–800 nm).
-
-
Stock Solution Preparation:
-
Weigh 1.0 mg of 1-acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.
-
Dissolve in 10 mL of Acetonitrile (Stock Concentration: ~0.1 mg/mL).
-
Note: Sonicate briefly if necessary, but avoid excessive heat.
-
-
Dilution Series:
-
Prepare three working standards (e.g., 10 µM, 20 µM, 50 µM) to verify Beer-Lambert linearity.
-
-
Measurement:
-
Scan the sample from 200 nm to 500 nm .
-
Record the absorbance at the local maxima (expect peaks near 240 nm, 280 nm, and 318 nm).
-
-
Validation (Self-Check):
-
Purity Check: If the peak at 318 nm is absent or significantly blue-shifted (<300 nm), check for deacetylation (formation of 4-cyano-7-azaindole) or lack of the nitrile group.
-
Absorbance Range: Ensure the maximum absorbance is between 0.1 and 1.0 AU for linearity.
-
Applications in Drug Discovery[9]
HPLC Method Development
For analytical chromatography, detection at 254 nm is standard but non-selective.
-
Recommendation: Use 318 nm as the detection wavelength.
-
Reasoning: Most matrix components and simple indole impurities absorb strongly below 300 nm. Detecting at 318 nm leverages the unique red-shifted absorption of the 4-cyano-7-azaindole core, significantly improving the signal-to-noise ratio and selectivity for the target compound.
Stability Monitoring
The N-acetyl group is a "labile" protecting group.
-
Deacetylation Indicator: While the UV shift between the N-acetyl and NH forms is subtle, the retention time in HPLC will shift significantly (N-acetyl is less polar/more hydrophobic than the free NH).
-
Protocol: Monitor the ratio of the target peak (longer retention) to the byproduct peak (shorter retention, 4-cyano-7-azaindole) using the 318 nm channel.
References
-
Photophysics of 4-Cyano-7-azaindole
- Liu, Y., et al. "Photophysics of Two Indole-Based Cyan Fluorophores." The Journal of Physical Chemistry B, vol. 127, no. 20, 2023, pp. 4508–4513.
-
Key Finding: Establishes the
of the 4-cyano-7-azaindole core at ~318 nm and demonstrates its insensitivity to solvent polarity in absorption.[1][2][3][4][5] -
[1]
-
7-Azaindole Characterization
- Chapman, C. F., & Maroncelli, M. "Photophysics and Biological Applications of 7-Azaindole and Its Analogs." The Journal of Physical Chemistry A, vol. 96, no. 35, 1992.
- Key Finding: Defines the baseline absorption of the 7-azaindole scaffold
-
N-Acylation Effects
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photophysics of Two Indole-Based Cyan Fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach [organic-chemistry.org]
- 7. Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
1-Acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile proper disposal procedures
Executive Summary & Chemical Profile
Objective: This guide defines the operational protocols for the safe containment and disposal of 1-Acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS: 618446-36-9).
The "Why" Behind the Protocol: As a researcher, you must recognize that this compound possesses two distinct reactive moieties that dictate its disposal logic:
-
The Nitrile Group (-CN) at C4: While aromatic nitriles are generally more stable than aliphatic ones, they pose a theoretical risk of liberating Hydrogen Cyanide (HCN) if subjected to strong acids under hydrolytic conditions.
-
The N-Acetyl Group: This amide-like linkage is susceptible to hydrolysis, releasing acetic acid and the parent azaindole.
Therefore, the Core Directive of this disposal plan is Strict Acid Segregation and High-Temperature Incineration .
Chemical Hazard Data Table
| Property | Specification | Operational Implication |
| Physical State | Solid (Powder) | Dust generation risk; requires particulate respirator (N95/P100). |
| Toxicity Profile | Acute Tox. 3 (Oral), Irritant | Zero-contact handling; double-gloving (Nitrile) required. |
| Reactivity | Incompatible with Strong Acids/Oxidizers | CRITICAL: Do not dispose of in "Acid Waste" streams. |
| Water Solubility | Low/Moderate | May persist in aqueous waste; treat aqueous streams as hazardous. |
| RCRA Status | Characteristic Waste (Toxic) | Likely requires incineration (Waste Code D001/D003 precaution). |
Pre-Disposal Segregation Strategy
The most common laboratory accident involving nitrile-containing intermediates occurs during waste consolidation . You must segregate this compound from acidic waste streams.[1]
The Mechanism of Hazard: If 1-Acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is mixed with strong mineral acids (e.g., HCl, H₂SO₄) in a waste carboy, protonation of the nitrile nitrogen can catalyze hydrolysis. While slow, in a closed vessel, this can generate pressure or trace toxic gases.
Segregation Rules:
-
DO NOT mix with: Sulfuric acid, Nitric acid, Chromic acid, or Piranha solution waste.
-
DO NOT mix with: Strong oxidizers (Peroxides, Permanganates) – risk of exothermic runaway.
-
COMPATIBLE with: Non-halogenated organic solvents (DMSO, Methanol, Ethyl Acetate) and Halogenated solvents (DCM), provided the pH is neutral.
Operational Disposal Workflows
Scenario A: Disposal of Pure Solid Substance
Applicable for: Expired reagents, weighing errors, or synthesis solids.
-
Containment: Transfer the solid into a clear, wide-mouth polyethylene (HDPE) or glass jar.
-
Scientist's Note: Do not use metal containers, as potential hydrolysis products could corrode metal over long storage periods.
-
-
Labeling: Affix a hazardous waste label. Explicitly write: "TOXIC SOLID - ORGANIC NITRILE - NO ACIDS."
-
Secondary Containment: Place the jar into a clear plastic bag (Ziploc type) to contain any potential dust leakage.
-
Disposal Stream: Designate for High-Temperature Incineration .
Scenario B: Disposal of Liquid Waste (Reaction Mixtures/HPLC)
Applicable for: Mother liquors or HPLC effluent containing the compound.[2][3]
-
pH Check: Before adding to a waste carboy, verify the solution pH is ≥ 7 .
-
Protocol: If acidic (pH < 4), neutralize slowly with Saturated Sodium Bicarbonate (NaHCO₃) until neutral.
-
-
Solvent Segregation:
-
If dissolved in DCM/Chloroform: Dispose in Halogenated Organic Waste .
-
If dissolved in DMSO/MeOH/EtOAc: Dispose in Non-Halogenated Organic Waste .
-
-
Carboy Selection: Use HDPE carboys (White/Blue). Avoid glass for large volumes to prevent breakage.
-
Venting: Ensure the waste cap has a functional pressure-relief vent, especially if the waste contains traces of reaction reagents.
Visual Workflow: Decision Logic
The following diagram illustrates the critical decision-making process for segregating this specific compound.
Caption: Logic flow for segregating 1-Acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile waste. Note the critical neutralization step for liquid waste to prevent acid-nitrile incompatibility.
Emergency Procedures: Spills
In the event of a powder spill outside of a fume hood:
-
Evacuate & PPE: Clear the immediate area. Don PPE: Nitrile gloves (double layer) , Lab coat, and N95/P100 respirator (dust inhalation is the primary acute risk).
-
Containment: Do not dry sweep (generates dust). Cover the spill with wet paper towels (dampened with water or dilute soap) to suppress particulates.
-
Decontamination:
-
Wipe up the damp solid and place it into a sealable plastic bag.
-
Clean the surface with a 10% Bleach Solution followed by water. The bleach helps oxidize trace residues, breaking down the organic framework.
-
-
Disposal: Label the cleanup debris as "Hazardous Waste - Toxic Debris" and dispose of it via the Solid Waste route (Scenario A).
Regulatory Compliance (RCRA)
While this specific compound is not typically "P-listed" (acutely hazardous) by name under US EPA regulations, it must be characterized by the generator.
-
Waste Classification: Classify as Hazardous Waste based on toxicity.
-
EPA Waste Codes (Suggested):
-
D001: If in ignitable solvent.
-
D003 (Reactivity): Conservative classification if the facility protocol deems nitriles as potentially generating toxic gases.
-
F-Codes: If spent solvents (e.g., F002 for DCM, F003 for Acetone) are present.
-
-
DOT Shipping Name (for waste haulers):
-
Solid: UN 2811, Toxic solids, organic, n.o.s. (1-Acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile).
-
Liquid: UN 1992, Flammable liquid, toxic, n.o.s. (if in flammable solvent).[4]
-
Final Scientist's Note: Always consult your institution's EHS (Environmental Health & Safety) officer before disposal. Local municipal codes may have stricter limits on nitrile discharge than federal guidelines. Never pour this compound down the drain.
References
-
United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 7: Disposal of Waste. [Link]
-
PubChem. (n.d.). Compound Summary: Nitrile and Azaindole Derivatives Safety Data. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
